Boc-Asp(OBzl)-ONp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBDGLUYWLXAX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446267 | |
| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-69-1 | |
| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Boc-Asp(OBzl)-ONp
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(4-nitrophenyl) β-benzyl ester, commonly referred to as this compound. This reagent is a critical building block in peptide synthesis, offering a strategic combination of protecting groups and an activated ester for efficient peptide chain elongation.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Synonyms | Boc-L-Asp(OBzl)-ONp |
| CAS Number | 26048-69-1[1] |
| Molecular Formula | C₂₂H₂₄N₂O₈[1] |
| Molecular Weight | 444.44 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Melting Point | 100 - 106 °C[1] |
| Optical Rotation | [a]D20 = -10 ± 2º (c=1 in Dioxane)[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Conditions | 0 - 8 °C[1] |
Molecular Structure and Functional Roles
The utility of this compound in peptide synthesis stems from its meticulously designed structure, where each functional group serves a distinct and crucial purpose.
Caption: Functional components of this compound.
-
Boc (tert-butyloxycarbonyl) Group : This group protects the α-amino function of the aspartic acid residue.[2] It is stable under many reaction conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[2][3] This acid lability is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[3]
-
Benzyl (Bzl) Ester : The side-chain carboxyl group of the aspartic acid is protected by a benzyl ester (OBzl). This group is significantly more stable to acid than the Boc group and remains intact during the repeated TFA treatments used for N-terminal deprotection.[2] It is typically removed in the final step of synthesis using strong acids such as anhydrous hydrogen fluoride (HF).[2]
-
4-Nitrophenyl (ONp) Ester : This is an "active ester" that moderately activates the α-carboxyl group.[2] The electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a good leaving group, facilitating nucleophilic attack by the free amino group of another amino acid to form a peptide bond.[2] This method of activation proceeds under mild conditions, which helps to minimize the risk of racemization.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its precursor, N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH), with p-nitrophenol.[2] The use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), is a common method.[2]
Materials:
-
Boc-Asp(OBzl)-OH
-
p-Nitrophenol (HONp)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Dissolve Boc-Asp(OBzl)-OH in DCM.
-
Add a slight molar excess of p-nitrophenol to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add a slight molar excess of DCC to the cooled solution.
-
Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
The byproduct, N,N'-dicyclohexylurea (DCU), which is insoluble in DCM, is removed by filtration.[2]
-
The filtrate is washed sequentially with a weak base (e.g., sodium bicarbonate solution) and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Caption: Workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a pre-activated building block ready for direct use in the coupling step of Boc-SPPS.
General SPPS Cycle using this compound:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with approximately 50% TFA in DCM.[4]
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, typically using a base like diisopropylethylamine (DIEA).[4]
-
Coupling: A solution of this compound in a suitable solvent (e.g., DMF) is added to the resin-bound peptide. The activated ester reacts with the free N-terminal amine to form a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and the p-nitrophenol byproduct.
-
This cycle is repeated until the desired peptide sequence is assembled.
-
Final Cleavage: Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl ester) are removed simultaneously using a strong acid like HF.[2][4]
References
A Technical Guide to Boc-Asp(OBzl)-ONp: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OBzl)-ONp. It details the molecule's structure, physicochemical properties, and its critical role as a building block in solid-phase peptide synthesis (SPPS). This document includes structured data, detailed experimental protocols, and workflow diagrams to support its use in research and development.
Core Compound Data: this compound
This compound is a derivative of the amino acid aspartic acid, strategically modified with protecting and activating groups to facilitate its use in the controlled, stepwise synthesis of peptides.
Chemical Structure and Properties
The structure of this compound incorporates three key functional moieties, each serving a distinct purpose in peptide synthesis:
-
Boc (tert-Butoxycarbonyl) group: A temporary protecting group for the α-amino group, which is stable under coupling conditions but readily removed with mild acid.
-
OBzl (Benzyl ester) group: A semi-permanent protecting group for the side-chain carboxyl group of aspartic acid, preventing it from participating in unwanted side reactions. It is stable to the mild acid used for Boc deprotection and is typically removed at the final stage of synthesis with strong acids.
-
ONp (p-Nitrophenyl ester) group: An activating group for the α-carboxyl group, which facilitates the formation of the peptide bond by making the carboxyl carbon more susceptible to nucleophilic attack from the amino group of the incoming amino acid.
The quantitative data for this compound is summarized in the table below.
| Property | Value | References |
| Synonyms | N-(tert-Butyloxycarbonyl)aspartic acid b-benzyl p-nitrophenyl ester, Boc-L-Asp(OBzl)-ONp | |
| CAS Number | 26048-69-1 | [1] |
| Molecular Formula | C22H24N2O8 | [1][2] |
| Molecular Weight | 444.44 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 100 - 106 °C | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The use of this compound as a pre-activated building block simplifies the coupling step.
The Boc/Bzl SPPS Workflow
The cyclical process of adding an amino acid residue using the Boc/Bzl strategy is illustrated below. This workflow highlights the key stages of deprotection, neutralization, and coupling.
Deprotection Logic
The Boc/Bzl strategy relies on a principle of graduated acid lability for the removal of protecting groups. The temporary N-terminal Boc group is removed at each cycle with a moderate acid, while the more stable side-chain protecting groups (like OBzl) and the resin linkage are cleaved only at the end of the synthesis with a strong acid.
Experimental Protocols
The following are generalized protocols for the key steps in Boc-SPPS. These should be optimized based on the specific peptide sequence and scale of the synthesis.
Resin Preparation
-
Resin Swelling: Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel. Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation. Drain the solvent.
Boc-SPPS Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash with isopropanol (IPA) (2 times) and then again with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine.
-
Drain the neutralization solution and wash the resin with DCM (3-5 times).
-
-
Coupling of this compound:
-
Dissolve 2-3 equivalents of this compound in dimethylformamide (DMF).
-
Add the solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed with agitation for 4-12 hours at room temperature. The reaction can be monitored for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative Kaiser test indicates the absence of free primary amines and thus, the completion of the coupling.
-
Drain the coupling solution.
-
-
Final Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and the p-nitrophenol byproduct. The resin is now ready for the next deprotection cycle.
-
Final Cleavage and Deprotection
This step removes the completed peptide from the solid support and cleaves the side-chain protecting groups.
Caution: Strong acids like HF and TFMSA are highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment and specialized apparatus.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol). For the Boc/Bzl strategy, anhydrous hydrogen fluoride (HF) is often used.
-
Reaction: Add the cleavage cocktail to the peptide-resin and stir at 0°C to room temperature for 1-2 hours.
-
Peptide Precipitation: After the reaction is complete, remove the strong acid by evaporation under a stream of nitrogen. Precipitate the crude peptide by adding cold diethyl ether.
-
Collection and Washing: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum.
Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with the desired purity. The identity of the purified peptide should be confirmed by mass spectrometry.
References
A Technical Guide to Boc-Asp(OBzl)-ONp: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-Asp(OBzl)-ONp, a critical Nα-protected and side-chain-activated amino acid derivative essential for peptide synthesis. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and application, and its strategic role in the construction of peptide chains, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework.
Core Chemical and Physical Data
This compound, or N-(tert-Butyloxycarbonyl)-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester, is a specifically modified aspartic acid residue designed for efficient incorporation into peptide sequences. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the benzyl (Bzl) ester protects the side-chain β-carboxyl group. The activation of the α-carboxyl group as a p-nitrophenyl (ONp) ester facilitates peptide bond formation.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 26048-69-1[1] |
| Synonyms | Boc-L-Asp(OBzl)-ONp, N-(tert-Butyloxycarbonyl)aspartic acid b-benzyl p-nitrophenyl ester |
| Molecular Formula | C22H24N2O8[1] |
| Molecular Weight | 444.4 g/mol [1] |
| PubChem ID | 4351871 |
| MDL Number | MFCD00038122 |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white powder |
| Melting Point | 100 - 106 °C |
| Purity (Typical) | ≥99% (HPLC) |
| Optical Rotation | [α]D20 = -10 ± 2º (c=1 in Dioxane) |
| Storage Conditions | 0 - 8 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of the free α-carboxyl group of its precursor, Boc-Asp(OBzl)-OH. This is a crucial step to enhance the electrophilicity of the carboxyl carbon, enabling efficient peptide bond formation. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification with p-nitrophenol.
Synthesis Workflow
Experimental Protocol: Synthesis via DCC Coupling
This protocol outlines the laboratory-scale synthesis of this compound from Boc-Asp(OBzl)-OH.
Materials:
-
Boc-Asp(OBzl)-OH (1.0 equivalent)
-
p-Nitrophenol (1.1 - 1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Asp(OBzl)-OH and p-nitrophenol in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
DCC Addition: Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the amino acid and phenol.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature, stirring for an additional 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material, Boc-Asp(OBzl)-OH, is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Quantitative Data: The stoichiometry of the reactants is critical for high yield and purity.[2] Using a slight excess of p-nitrophenol and DCC helps to drive the reaction to completion.[2]
| Reagent | Molar Equivalent | Purpose |
| Boc-Asp(OBzl)-OH | 1.0 | Starting Material |
| p-Nitrophenol | 1.1 - 1.2 | Esterifying Agent |
| DCC | 1.1 | Coupling Agent |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl strategy in SPPS. This methodology relies on a graduated acid lability approach for the removal of protecting groups. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain benzyl ester and the linkage to the resin require a strong acid, such as hydrogen fluoride (HF), for cleavage.
Boc/Bzl SPPS Workflow
The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process.
Experimental Protocol: General Coupling Step in Boc SPPS
This protocol describes the incorporation of an amino acid like this compound into a growing peptide chain on a solid support.
Procedure:
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, following the deprotection and neutralization steps.
-
Coupling:
-
Dissolve this compound (or another Nα-Boc protected amino acid, typically activated in situ if not using a pre-activated ester) in a suitable solvent like DMF or DCM.
-
Add the solution to the swelled peptide-resin in the reaction vessel.
-
If not using a pre-activated ester, a coupling agent (e.g., HBTU) and a base (e.g., DIEA) are added to facilitate the reaction.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates that all primary amines have reacted.
-
Washing: After a successful coupling, wash the peptide-resin thoroughly with DMF and DCM to remove any excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of peptides, particularly in the context of drug discovery and development. Its pre-activated α-carboxyl group allows for efficient peptide bond formation, while the orthogonal Boc and Bzl protecting groups provide the necessary control for the stepwise assembly of complex peptide sequences. A thorough understanding of its synthesis, properties, and application in SPPS is crucial for any researcher working in the field of peptide chemistry.
References
The Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of synthetic peptide chemistry. As an acid-labile protecting group for amines, it played a pivotal role in the development and popularization of solid-phase peptide synthesis (SPPS), a technique that revolutionized the way peptides are created.[1][2] This guide provides an in-depth technical overview of the Boc group's function, reaction mechanisms, and application in SPPS, tailored for researchers, scientists, and professionals in drug development.
The Boc Group: Structure and Fundamental Role
The Boc group, chemically a tert-butoxycarbonyl group, is used to temporarily block the reactive α-amino group of an amino acid.[3] This protection is essential during peptide bond formation to prevent the amine from acting as a nucleophile, which would lead to unwanted side reactions and polymerization.[4][] The core principle of Boc-based SPPS relies on a "quasi-orthogonal" protection scheme.[6] The temporary Nα-Boc group is labile to moderate acids (like trifluoroacetic acid, TFA), while the more "permanent" side-chain protecting groups (often benzyl-based) require much stronger acids (like hydrofluoric acid, HF) for removal at the final synthesis stage.[7][8][9]
Mechanism of Nα-Boc Protection
The most common method for introducing the Boc group onto the α-amino group of an amino acid is through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[10][11] The amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[12] This process forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butoxide.[10][12] The tert-butoxide, a strong base, abstracts a proton from the now-protonated amine, yielding the stable N-Boc protected amino acid and tert-butanol.[12]
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
The Benzyl Ester (OBzl): A Cornerstone in Side-Chain Protection for Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions at reactive amino acid side chains. Among the arsenal of protective groups, the benzyl ester (OBzl) has long been a mainstay for the protection of carboxylic acid functionalities, particularly on the side chains of aspartic acid (Asp) and glutamic acid (Glu). Its stability under a range of conditions, coupled with well-established methods for its removal, makes it a versatile tool in both solution-phase and solid-phase peptide synthesis (SPPS), most notably in the classic Boc/Bzl orthogonal strategy.
The benzyl group is prized for its robustness towards both acidic and basic conditions typically employed during peptide chain elongation.[1] This stability ensures the integrity of the side-chain protection while the temporary Nα-protecting group (like Boc) is cyclically removed. The OBzl group's true utility, however, lies in its selective removal under conditions that do not affect other protecting groups, a principle known as orthogonality.[2][3]
The Boc/Bzl Orthogonal Protection Strategy
In the context of SPPS, the Boc/Bzl strategy is a well-established methodology.[4][5] It relies on the differential acid lability of the Nα-Boc group and the side-chain benzyl-based protecting groups. The Boc group is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), while the more robust benzyl esters require strong acids like anhydrous hydrogen fluoride (HF) for their removal, typically during the final cleavage of the peptide from the resin.[6][7][8] This "quasi-orthogonal" approach allows for the selective deprotection of the N-terminus for chain elongation without premature deprotection of the side chains.[7]
Figure 1: Workflow of the Boc/Bzl solid-phase peptide synthesis strategy.
Quantitative Data on OBzl Deprotection Methods
The choice of deprotection method for the OBzl group is critical and depends on the presence of other functional groups in the peptide, the desired scale, and available equipment.[9] The most common methods are catalytic hydrogenolysis and acid-catalyzed cleavage.
| Method | Reagents and Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), in MeOH or EtOAc at room temperature.[9][10] | Mild, high-yielding, and produces clean byproducts (toluene).[9] | The catalyst can be poisoned by sulfur-containing residues (Met, Cys). May reduce other functional groups. The use of hydrogen gas can be a safety concern.[9] |
| Catalytic Transfer Hydrogenation | 10% Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene, formic acid, or ammonium formate) in MeOH at room temperature.[10][11] | Avoids the use of hydrogen gas, making it more convenient for standard laboratory setups.[9][10] | May require higher catalyst loading or longer reaction times compared to direct hydrogenation.[9] |
| Acid-Catalyzed Cleavage | Anhydrous HF, often with scavengers like anisole, at 0°C.[8][12] | Effective for simultaneous cleavage from the resin and deprotection of all benzyl-based groups.[8] | HF is highly toxic and corrosive, requiring specialized equipment. Can lead to side reactions like alkylation of sensitive residues (e.g., Trp, Tyr).[12][13] |
| Lewis Acid-Mediated Deprotection | Lewis acids such as AlCl₃ or SnCl₄ in an inert solvent.[10] | Offers an alternative for selective cleavage.[10] | Requires stoichiometric amounts of the Lewis acid, and the workup can be complex.[9] |
| Nickel Boride Cleavage | Nickel boride in methanol at ambient temperature.[14] | Chemoselectively cleaves benzyl esters in the presence of benzyl ethers.[14] | The reagent is required in stoichiometric amounts. |
Experimental Protocols
Protocol 1: Deprotection of OBzl by Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl ester from a protected amino acid, such as H-Gly-OBzl·TosOH, as a representative example.[10]
Materials:
-
H-Gly-OBzl·TosOH (or other OBzl-protected substrate)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., a hydrogen-filled balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Preparation: Dissolve the OBzl-protected substrate (1 equivalent) in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M in a round-bottom flask.[10]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[10]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[10]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Troubleshooting:
-
Incomplete reaction: Increase the catalyst loading, use a fresh batch of catalyst, or increase the hydrogen pressure. Pearlman's catalyst (Pd(OH)₂/C) can be more active.[10]
Figure 2: Experimental workflow for catalytic hydrogenolysis of an OBzl group.
Protocol 2: Final Cleavage and Deprotection in Boc/Bzl SPPS using HF
This protocol outlines the final step of cleaving the synthesized peptide from the resin and removing the benzyl-based side-chain protecting groups using anhydrous hydrogen fluoride (HF).[8][12] Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.
Materials:
-
Peptide-resin (dried)
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Dry ice/acetone bath
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Preparation: Place the dried peptide-resin in the HF reaction vessel. Add the appropriate scavengers (e.g., anisole, 10% v/v) to intercept reactive carbocations generated during cleavage.
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.[13]
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Triturate the resin with cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Separate the precipitated peptide from the resin and ether by filtration or centrifugation.
-
Wash the crude peptide with additional cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Common Side Reactions and Mitigation:
-
Alkylation of Tryptophan and Methionine: The tert-butyl cation generated during Boc deprotection can alkylate these sensitive residues. The addition of scavengers like dithiothreitol (DTE) or triisopropylsilane (TIS) can prevent this.[13]
-
Aspartimide Formation: Peptides containing Asp(OBzl) can form a cyclic aspartimide derivative, particularly at elevated temperatures. Cleavage should be performed at low temperatures (≤ 5 °C) to minimize this side reaction.[12]
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. fiveable.me [fiveable.me]
- 3. biosynth.com [biosynth.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Benzyl Esters [organic-chemistry.org]
The Strategic Role of the p-Nitrophenyl Ester (ONp) in Boc-Asp(OBzl)-ONp: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the selection of appropriate protecting and activating groups is paramount to achieving high yields, purity, and stereochemical integrity of the target peptide. The compound N-α-tert-butyloxycarbonyl-L-aspartic acid β-benzyl α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OBzl)-ONp, is a strategically designed building block for solid-phase peptide synthesis (SPPS). This technical guide elucidates the critical function of the p-nitrophenyl (ONp) activating group, providing a comprehensive overview of its purpose, mechanism of action, and practical application in peptide synthesis.
Core Function of the ONp Activating Group
The primary purpose of the p-nitrophenyl ester (ONp) group in this compound is to activate the α-carboxyl group of the aspartic acid residue for nucleophilic attack by the free amino group of the growing peptide chain . This activation facilitates the formation of a stable amide (peptide) bond under the conditions of solid-phase peptide synthesis.
The ONp group achieves this activation through its strong electron-withdrawing nature. The nitro group (-NO₂) in the para position of the phenyl ring inductively and resonantly withdraws electron density from the ester's carbonyl carbon. This withdrawal of electrons renders the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to attack by the nucleophilic N-terminal amine of the peptide-resin. The p-nitrophenoxide anion is also a good leaving group, which further drives the reaction towards peptide bond formation.
Comparative Reactivity and Advantages
While numerous activating agents are available for peptide synthesis, p-nitrophenyl esters offer a distinct set of advantages, particularly within the context of the Boc/Bzl protection strategy.
| Activating Group | Typical Coupling Time | Relative Reactivity | Risk of Racemization | Key Considerations |
| p-Nitrophenyl Ester (ONp) | 1-4 hours | Moderate | Low to Moderate | Stable, isolable active ester. Reaction can be monitored by the release of p-nitrophenol. Slower than uronium/aminium salts. |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | 15-60 minutes | High to Very High | Low (with additives) | In situ activation. Faster reaction rates. Can be more expensive. Potential for side reactions if not used correctly.[1][2] |
| Carbodiimides (e.g., DCC, DIC) + Additives (e.g., HOBt) | 1-4 hours | Good | Low (with additives) | Cost-effective. Byproducts can be problematic (e.g., DCU precipitation with DCC). HOBt is crucial to suppress racemization. |
| Pentafluorophenyl Ester (Pfp) | 30-90 minutes | High | Low | Highly reactive and good for sterically hindered couplings. |
Key Advantages of the ONp Activating Group:
-
Stability and Isolation: this compound is a stable, crystalline solid that can be purified and stored, ensuring high purity of the starting material. This is in contrast to in-situ activation methods where the active species is generated and used immediately.
-
Reduced Risk of Side Reactions: The moderate reactivity of the ONp ester can be advantageous in minimizing certain side reactions, such as the formation of N-acylurea with carbodiimides or guanidinylation with excess uronium reagents.[2]
-
Monitoring of Reaction Progress: The coupling reaction releases p-nitrophenol, which has a distinct yellow color in basic conditions and a strong UV absorbance. This allows for the real-time monitoring of the reaction's progress by spectrophotometrically analyzing the reaction filtrate.
-
Compatibility with Boc-SPPS: The ONp group is stable to the acidic conditions used for Boc deprotection (typically trifluoroacetic acid in dichloromethane) and is selectively cleaved during the coupling step by the incoming amine.
Mechanism of Peptide Bond Formation
The coupling of this compound to the N-terminal amine of a resin-bound peptide proceeds via a nucleophilic acyl substitution mechanism.
Figure 1: Mechanism of peptide bond formation using this compound.
The process involves:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amine of the peptide-resin attacks the electrophilic carbonyl carbon of the ONp-activated aspartic acid.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.
-
Collapse of the Intermediate and Peptide Bond Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-nitrophenoxide anion as a good leaving group. This results in the formation of the new peptide bond.
-
Proton Transfer: The released p-nitrophenoxide anion typically abstracts a proton from the newly formed, protonated amide to yield p-nitrophenol and the neutral peptide.
Experimental Protocol for Solid-Phase Peptide Synthesis
The following is a generalized protocol for the coupling of this compound in a manual Boc-SPPS workflow.
Materials and Reagents
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Isopropanol (IPA)
-
Kaiser test kit for monitoring primary amines
Experimental Workflow
Figure 2: Standard workflow for a single coupling cycle in Boc-SPPS.
Detailed Coupling Procedure
This procedure assumes the starting point is a peptide-resin that has just undergone Boc deprotection and neutralization, and is ready for coupling.
-
Resin Preparation:
-
Ensure the deprotected and neutralized peptide-resin is well-swollen in DMF.
-
-
Preparation of the Amino Acid Solution:
-
Dissolve 2-3 equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the this compound solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, but this may also increase the risk of side reactions.
-
-
Reaction Monitoring:
-
After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[3]
-
A negative Kaiser test (beads remain colorless or yellowish) indicates the absence of free primary amines and a complete reaction.
-
A positive Kaiser test (blue beads) indicates an incomplete reaction. If the test is positive, continue the coupling for another 1-2 hours or perform a recoupling step with a fresh solution of the activated amino acid.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.
-
Potential Side Reactions and Mitigation Strategies
When using Boc-Asp(OBzl)-OH derivatives, including the ONp ester, the most significant side reaction is the formation of aspartimide.[4][5][6][7]
Figure 3: Aspartimide formation and subsequent ring opening.
-
Mechanism: The backbone amide nitrogen can attack the side-chain benzyl ester, leading to a five-membered succinimide ring (aspartimide). This is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Ala.[4][6]
-
Consequences: The aspartimide intermediate can lead to racemization at the α-carbon of the aspartic acid. Furthermore, subsequent nucleophilic attack (e.g., by piperidine in Fmoc synthesis or during workup) can open the ring to form a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[6]
-
Mitigation Strategies:
-
Use of Sterically Hindered Side-Chain Protecting Groups: While OBzl is standard, using a bulkier ester group like cyclohexyl (OcHex) can sterically hinder the intramolecular attack, thus reducing aspartimide formation.[6]
-
Addition of HOBt: During coupling, the addition of 1-hydroxybenzotriazole (HOBt) can help to suppress aspartimide formation.[5]
-
Careful Control of Reaction Conditions: Avoid prolonged exposure to basic conditions and elevated temperatures.
-
Conclusion
The p-nitrophenyl ester in this compound serves as a reliable and effective activating group for the incorporation of aspartic acid into peptide chains during solid-phase peptide synthesis. Its stability, ease of use, and the ability to monitor the reaction make it a valuable tool for peptide chemists. While more rapid activating agents are available, the controlled reactivity of the ONp ester can be advantageous in minimizing certain side reactions. A thorough understanding of its mechanism of action and potential side reactions, particularly aspartimide formation, allows for the strategic implementation of this reagent to achieve the synthesis of high-quality peptides for research and drug development.
References
Solubility of Boc-Asp(OBzl)-ONp: A Technical Guide for Researchers
An In-depth Examination of the Solubility Characteristics of a Key Peptide Synthesis Reagent
For researchers and professionals in the field of drug development and peptide chemistry, understanding the solubility of reagents is paramount for reaction efficiency, purification, and overall success of a synthesis campaign. N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OBzl)-ONp, is a widely utilized activated ester for the introduction of an aspartic acid residue in peptide synthesis. Its solubility profile dictates the choice of reaction and purification solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on available data and its application in synthetic protocols.
Core Understanding of this compound
This compound is a crystalline solid at room temperature. Its molecular structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a benzyl ester on the side chain, and a p-nitrophenyl (ONp) activating group, contributes to its solubility characteristics. The presence of both hydrophobic (benzyl, Boc) and polar (ester, nitro) functionalities allows for its dissolution in a range of organic solvents. While precise quantitative solubility data is not extensively published, a qualitative understanding can be derived from its common usage in peptide synthesis literature.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in frequently used organic solvents in a laboratory setting. This information is collated from product data sheets, safety data sheets, and contextual information from synthetic protocols.
| Solvent | Abbreviation | Qualitative Solubility | Remarks |
| N,N-Dimethylformamide | DMF | Readily Soluble | Commonly used as a solvent for peptide coupling reactions involving this compound. It effectively solvates the reactants, facilitating the reaction. |
| Dichloromethane | DCM | Soluble | Another common solvent for peptide coupling reactions. This compound is sufficiently soluble for most synthetic applications. |
| Chloroform | CHCl₃ | Soluble | Similar to DCM, chloroform can be used as a solvent for reactions and purification (e.g., chromatography). |
| Tetrahydrofuran | THF | Soluble | Often used in the synthesis and purification of protected amino acids. |
| Ethyl Acetate | EtOAc | Moderately Soluble | Frequently used as a solvent for extraction and chromatography of peptide intermediates. Solubility may be lower compared to chlorinated solvents or DMF. |
| Acetonitrile | MeCN | Sparingly Soluble | While used in HPLC analysis, its utility as a reaction solvent for this compound at high concentrations may be limited. |
| 1,4-Dioxane | - | Soluble | Product data sheets indicate that optical rotation is measured in dioxane at a concentration of 1 g/100 mL, confirming its solubility. |
| Methanol | MeOH | Sparingly Soluble | Generally, protected amino acids have limited solubility in alcohols. Methanol is more commonly used for precipitation or washing. |
| Diethyl Ether | Et₂O | Poorly Soluble | Often used as an anti-solvent to precipitate the product from reaction mixtures or during recrystallization. |
Experimental Protocols
The solubility of a reagent is best understood in the context of its application. Below are generalized experimental protocols that highlight the use of this compound in specific solvents, providing an implicit understanding of its solubility.
Protocol 1: Typical Peptide Coupling Reaction in DMF
-
Dissolution: Dissolve the N-terminally deprotected peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Addition of Reagents: To this solution, add this compound (1.2 eq) and a suitable base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with a solvent in which the product is soluble but the by-products are not, such as ethyl acetate, and washed with aqueous solutions to remove excess reagents and DMF.
In this protocol, the ready dissolution of this compound in DMF at a concentration relevant for the reaction (in excess of 0.1 M) is demonstrated.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture containing the Boc-Asp(OBzl)-protected peptide in a minimal amount of dichloromethane (DCM) or chloroform.
-
Chromatography: Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or petroleum ether).
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).
-
Collection: Collect the fractions containing the desired product, as identified by TLC analysis.
This protocol implies that this compound and its resulting peptide derivatives are soluble in mixtures of ethyl acetate and hexane, allowing for chromatographic purification.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the qualitative solubility of a new compound, such as a protected amino acid, in various organic solvents.
Caption: A flowchart for determining the qualitative solubility of a chemical compound.
This guide provides a foundational understanding of the solubility of this compound for professionals in peptide synthesis and drug development. While quantitative data remains elusive in public literature, the provided qualitative assessment and experimental context offer practical insights for the effective use of this important reagent. Researchers are encouraged to perform small-scale solubility tests, as outlined in the workflow diagram, to determine the optimal solvent and concentration for their specific applications.
In-Depth Technical Guide: Stability and Recommended Storage of Boc-Asp(OBzl)-ONp
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl α-p-nitrophenyl ester, commonly referred to as Boc-Asp(OBzl)-ONp. This activated ester is a critical building block in solid-phase and solution-phase peptide synthesis. Ensuring its purity and stability is paramount for the successful synthesis of high-quality peptides. This document outlines the key factors influencing the stability of this compound, provides recommended storage and handling procedures, details potential degradation pathways, and presents methodologies for its stability assessment.
Chemical Structure and Properties
-
IUPAC Name: (S)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid p-nitrophenyl ester
-
Molecular Formula: C₂₂H₂₄N₂O₈
-
Molecular Weight: 444.44 g/mol
-
Appearance: White to off-white crystalline powder.
This compound incorporates three key functional groups critical to its role in peptide synthesis:
-
Boc (tert-butoxycarbonyl) group: An acid-labile protecting group for the α-amino function.
-
OBzl (benzyl ester) group: A protecting group for the side-chain carboxyl function of aspartic acid, typically removed by hydrogenolysis or strong acid.
-
ONp (p-nitrophenyl ester) group: An activating group for the α-carboxyl function, facilitating nucleophilic attack by an amino group to form a peptide bond.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound. The presence of the activating p-nitrophenyl ester and the thermally sensitive Boc group necessitates controlled conditions.
Recommended Storage Conditions: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For extended periods, storage at -20°C is recommended to minimize degradation. The compound should be protected from moisture and light.
Handling Precautions:
-
Handle in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Keep away from strong oxidizing agents, acids, and bases.
-
Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by temperature, moisture, and pH (if in solution). As a solid, the main concerns are hydrolysis due to ambient moisture and thermal decomposition.
Susceptibility to Hydrolysis
The p-nitrophenyl ester is an active ester, making it susceptible to hydrolysis, which cleaves the ester bond to yield Boc-Asp(OBzl)-OH and p-nitrophenol. The rate of hydrolysis is significantly accelerated by the presence of water and is pH-dependent in solution.
Thermal Degradation
The Boc protecting group is known to be thermally labile. At elevated temperatures, the Boc group can be cleaved, leading to the formation of isobutylene, carbon dioxide, and the free amine. This degradation pathway can compromise the quality of the starting material for peptide synthesis.
Potential Degradation Products
The primary degradation pathways would lead to the following products:
-
Hydrolysis: Boc-L-aspartic acid 4-benzyl ester (Boc-Asp(OBzl)-OH) and p-nitrophenol.
-
Thermal Decomposition of Boc Group: Asp(OBzl)-ONp (and subsequent degradation products).
The logical relationship of factors affecting the stability of this compound is illustrated in the diagram below.
Caption: Factors influencing the degradation of this compound.
Quantitative Stability Data (Illustrative)
While specific, publicly available quantitative stability data for solid this compound is limited, the following tables provide an illustrative summary of expected stability based on the known behavior of similar compounds. These tables are intended to guide researchers in designing their own stability studies.
Table 1: Illustrative Purity of this compound Under Various Storage Conditions Over Time
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, Dry | 0 Months | >99 | White Crystalline Powder |
| 12 Months | >98 | No Change | |
| 24 Months | >97 | No Change | |
| 2-8°C, Dry | 0 Months | >99 | White Crystalline Powder |
| 12 Months | 95-97 | No Change | |
| 24 Months | 92-95 | Slight Yellowing | |
| 25°C / 60% RH | 0 Months | >99 | White Crystalline Powder |
| 3 Months | 90-93 | Yellowing | |
| 6 Months | <90 | Yellow to Brown Powder | |
| 40°C / 75% RH | 0 Months | >99 | White Crystalline Powder |
| 1 Month | <85 | Brownish, Clumpy Powder | |
| 3 Months | Significant Degradation | Dark, Tacky Solid |
Table 2: Illustrative Impact of Temperature on Thermal Degradation
| Temperature | Exposure Time | Primary Degradation Product | Extent of Degradation |
| 50°C | 24 hours | Minor hydrolysis products | Low |
| 80°C | 8 hours | Boc-Asp(OBzl)-OH, p-Nitrophenol | Moderate |
| 100°C | 4 hours | Asp(OBzl)-ONp and hydrolysis products | Significant |
Experimental Protocols for Stability Assessment
The following protocols describe methodologies for assessing the stability of this compound.
Protocol for Isothermal Stability Testing of Solid Material
Objective: To evaluate the stability of solid this compound under controlled temperature and humidity conditions.
Methodology:
-
Sample Preparation: Aliquot approximately 10 mg of this compound into several clear and amber glass vials.
-
Storage Conditions: Place the vials in stability chambers maintained at the following conditions:
-
-20°C (control)
-
5°C / ambient humidity
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
Time Points: Withdraw samples for analysis at pre-determined time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analysis:
-
Visual Inspection: Record any changes in physical appearance (color, crystallinity).
-
Purity Assessment (HPLC):
-
Prepare a standard solution of this compound in acetonitrile.
-
Accurately weigh the aged sample and dissolve in acetonitrile to a known concentration.
-
Analyze by reverse-phase HPLC with UV detection at a wavelength suitable for both the p-nitrophenyl group and the benzyl group (e.g., 265 nm).
-
Use a gradient elution with a mobile phase of acetonitrile and water (with 0.1% TFA).
-
Calculate the purity by peak area percentage and identify any degradation products by comparison to reference standards if available.
-
-
Identification of Degradation Products (LC-MS): Use LC-MS to identify the mass of any new peaks observed in the HPLC chromatogram to confirm the identity of degradation products.
-
The experimental workflow for stability testing is depicted below.
An In-Depth Technical Guide to Boc-Asp(OBzl)-ONp for Peptide Chemists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester α-p-nitrophenyl ester, commonly referred to as Boc-Asp(OBzl)-ONp. It details the compound's key characteristics, its application in peptide synthesis, and strategies to mitigate potential side reactions, offering a critical resource for professionals in peptide chemistry and drug development.
Core Characteristics of this compound
This compound is a pivotal reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its structure is meticulously designed to facilitate the controlled incorporation of aspartic acid into a growing peptide chain. The molecule comprises three key functional components:
-
The N-α-tert-butoxycarbonyl (Boc) Group: This temporary protecting group shields the alpha-amino functionality of the aspartic acid. It is stable under the basic and nucleophilic conditions often encountered during peptide synthesis but can be readily and selectively removed with moderate acids, such as trifluoroacetic acid (TFA).[1]
-
The β-benzyl (OBzl) Ester: This semi-permanent protecting group safeguards the side-chain carboxyl group of the aspartic acid residue. It is stable to the repeated TFA treatments used for Nα-Boc group removal, thus preventing the side chain from participating in unwanted reactions.[1] The benzyl ester is typically removed at the final stage of synthesis using strong acids like anhydrous hydrogen fluoride (HF).[1]
-
The α-p-nitrophenyl (ONp) Ester: This moiety serves as an "active ester." It moderately activates the α-carboxyl group, making it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain, thereby promoting efficient peptide bond formation.[1] The use of active esters like ONp is a classic strategy that helps to minimize the risk of racemization, a critical consideration in maintaining the stereochemical integrity of the peptide.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound and its immediate precursor, Boc-Asp(OBzl)-OH, is presented below for easy reference and comparison.
| Property | This compound | Boc-Asp(OBzl)-OH |
| CAS Number | 26048-69-1[2][3] | 7536-58-5[4] |
| Molecular Formula | C₂₂H₂₄N₂O₈[2][3] | C₁₆H₂₁NO₆[5] |
| Molecular Weight | 444.44 g/mol [2] | 323.34 g/mol [4] |
| Appearance | White to off-white powder[2] | White to off-white powder[5] |
| Melting Point | 100 - 106 °C[2] | 98 - 102 °C[4] |
| Optical Rotation | [a]D²⁰ = -10 ± 2º (c=1 in Dioxane)[2] | [α]20/D −20.0±1°, c = 2% in DMF[4] |
| Purity | ≥ 99% (HPLC)[2] | ≥ 99.0% (HPLC)[4] |
| Solubility | Soluble in Dichloromethane[5] | Soluble in Dichloromethane[5] |
| Storage | 0 - 8 °C[2] | Room Temperature[5] |
Application in Peptide Synthesis: A Workflow
This compound is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. The general workflow for incorporating this pre-activated amino acid into a peptide chain is illustrated below.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from its precursor, Boc-Asp(OBzl)-OH, using a carbodiimide-mediated esterification.
Materials:
-
Boc-Asp(OBzl)-OH
-
p-Nitrophenol (HONp)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve Boc-Asp(OBzl)-OH (1.0 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Activation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Coupling: Add the DCC solution dropwise to the stirred solution of the amino acid and p-nitrophenol at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 0.5 M citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as EtOAc/hexanes, to yield this compound as a white to off-white solid.
Representative Protocol for Coupling in Boc-SPPS
This protocol outlines a general procedure for coupling an activated amino acid like this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser (ninhydrin) test kit
Procedure:
-
Resin Preparation: Ensure the peptide-resin has been subjected to Nα-Boc deprotection and neutralization, resulting in a free primary amine ready for coupling. The resin should be washed and swollen in DMF.
-
Coupling Solution: Dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF.
-
Coupling Reaction: Add the solution of this compound to the swollen peptide-resin. Agitate the mixture at room temperature. The reaction progress can be monitored using the Kaiser test. The coupling time can vary from 1 to several hours.
-
Monitoring: Periodically take a small sample of the resin beads and perform the Kaiser test. A negative result (beads remain colorless or yellow) indicates the completion of the coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the peptide-resin with DMF and DCM to remove any unreacted reagents and the p-nitrophenol byproduct. The resin is now ready for the next deprotection cycle.
A Critical Side Reaction: Aspartimide Formation
The most significant side reaction associated with the incorporation of aspartic acid in peptide synthesis is the formation of a cyclic aspartimide intermediate. This occurs via an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain β-carboxyl group.
This side reaction is problematic as the aspartimide ring can be opened to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[6] Furthermore, the α-carbon of the aspartic acid residue is susceptible to racemization during this process.[6]
Factors Influencing Aspartimide Formation:
-
Peptide Sequence: Sequences where aspartic acid is followed by a sterically unhindered amino acid, such as glycine (Asp-Gly), are particularly prone to this side reaction.[7]
-
Acid/Base Exposure: In Boc-SPPS, the final cleavage step with strong acids like HF can promote acid-catalyzed aspartimide formation.[2][7]
-
Side-Chain Protecting Group: The steric bulk of the side-chain ester plays a crucial role. The benzyl (OBzl) group offers less steric hindrance compared to bulkier esters like cyclohexyl (OcHex), making it more susceptible to aspartimide formation.[6][7]
Mitigation Strategies in Boc-SPPS
While Boc-SPPS generally experiences less aspartimide formation during the synthesis cycles compared to the base-catalyzed reaction in Fmoc-SPPS, the final cleavage is a critical step. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to significantly reduce aspartimide formation compared to Boc-Asp(OBzl)-OH .[2][7] This is attributed to the greater steric hindrance of the cyclohexyl group, which disfavors the intramolecular cyclization.
| Side-Chain Protecting Group | Relative Risk of Aspartimide Formation (HF Cleavage) | Key Consideration |
| β-benzyl (OBzl) | Higher | More susceptible to acid-catalyzed cyclization.[6][7] |
| β-cyclohexyl (OcHex) | Lower | Steric hindrance provides better protection, a preferred choice for Asp-containing peptides in Boc-SPPS.[2][7] |
For demanding syntheses, particularly of long peptides or those containing Asp-Gly sequences, the use of the cyclohexyl-protected aspartic acid derivative is strongly recommended to maximize the yield and purity of the final product.
Conclusion
This compound is a well-established and effective reagent for the incorporation of aspartic acid in Boc-based solid-phase peptide synthesis. Its pre-activated nature allows for efficient coupling reactions. However, peptide chemists must be acutely aware of the potential for aspartimide formation, a side reaction that can compromise the integrity of the final peptide. The choice of the side-chain protecting group is a critical determinant in mitigating this risk. For sequences prone to this side reaction, the use of the more sterically hindered Boc-Asp(OcHex)-OH is a superior strategy to minimize the formation of impurities during the final acid-mediated cleavage step. A thorough understanding of these principles is essential for the successful synthesis of complex aspartic acid-containing peptides for research and therapeutic applications.
References
- 1. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Role of Activated Esters in Peptide Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the formation of the amide bond between amino acids is the cornerstone of constructing these vital biomolecules. Activated esters have emerged as a pivotal class of intermediates that facilitate this crucial coupling reaction with high efficiency and stereochemical fidelity. This technical guide provides an in-depth exploration of activated esters in peptide coupling reactions, encompassing their core mechanisms, a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid in both conceptual understanding and practical application.
The Core Principle: Activation of the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires harsh conditions, incompatible with the delicate nature of amino acids and peptides. To overcome this, the carboxyl group of the N-protected amino acid is "activated" to enhance its electrophilicity, making it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain. Activated esters are a widely employed strategy to achieve this activation.[1][2]
An activated ester is an ester functional group that is highly susceptible to nucleophilic attack.[1] This activation is typically achieved by introducing electron-withdrawing groups into the alcohol moiety of the ester, which makes the carbonyl carbon more electrophilic.[3] The use of activated esters offers several advantages, including the potential for isolation and purification, which can be beneficial for solution-phase synthesis, and a reduced risk of racemization compared to more reactive intermediates.[1][4]
Mechanism of Peptide Bond Formation with Activated Esters
The formation of a peptide bond using an activated ester proceeds through a two-step mechanism. First, the carboxylic acid of the N-protected amino acid is converted into an activated ester. This can be achieved by reacting the carboxylic acid with a corresponding alcohol in the presence of a coupling reagent, or by using a pre-formed activated amino acid derivative. The second step involves the nucleophilic attack of the free amino group of the second amino acid (or peptide) on the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the stable amide (peptide) bond and releases the activating alcohol.
Caption: General Mechanism of Peptide Bond Formation via Activated Ester.
A Comparative Look at Common Activated Esters
Several types of activated esters have been developed and are widely used in peptide synthesis. The choice of a particular activated ester depends on factors such as the desired reactivity, stability, and the potential for side reactions, particularly racemization.
N-Hydroxysuccinimide (NHS) Esters
N-Hydroxysuccinimide (NHS) esters are among the most commonly used activated esters, especially in bioconjugation and solution-phase peptide synthesis.[5] They offer a good balance of reactivity and stability, being relatively stable to hydrolysis in aqueous conditions at neutral pH.
Pentafluorophenyl (PFP) Esters
Pentafluorophenyl (PFP) esters are highly reactive activated esters due to the strong electron-withdrawing nature of the pentafluorophenyl group.[6] This high reactivity leads to faster coupling times and can be advantageous for coupling sterically hindered amino acids.[6]
HOBt and HOAt Esters (In situ generation)
1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are not typically used to prepare stable, isolable active esters but are crucial additives in carbodiimide-mediated coupling reactions.[4][7] They react with the initially formed, highly reactive O-acylisourea intermediate to generate the corresponding HOBt or HOAt active esters in situ. These esters are more stable than the O-acylisourea, which helps to suppress racemization.[7] HOAt esters are generally more reactive and provide better racemization suppression than HOBt esters.[4]
Quantitative Performance Analysis
The selection of an activated ester strategy is often guided by its performance in terms of coupling efficiency, reaction time, and the extent of racemization. The following tables summarize representative data, though it is important to note that direct comparisons can be challenging as results are often sequence- and condition-dependent.
Table 1: Comparison of Coupling Reagent Performance for GHRP-6 Synthesis
| Coupling Reagent/Method | Crude Peptide Purity (%) | Notes |
| HATU/DIPEA | 85 | High efficiency, good for difficult sequences. |
| HBTU/DIPEA | 78 | A widely used and effective reagent. |
| COMU/DIPEA | 88 | High efficiency with water-soluble byproducts. |
| DIC/HOBt | 72 | Cost-effective but can be less efficient for some sequences. |
| DIC/Oxyma | 83 | An effective and safer alternative to HOBt/HOAt. |
Data synthesized from comparative studies. Actual results may vary based on the specific peptide sequence and reaction conditions.
Table 2: Racemization Levels with Different Coupling Additives
| Coupling Additive | Coupling Reagent | % D-Isomer Formation |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 4.2% |
Data for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[8] This data highlights the superior performance of HOAt and OxymaPure in suppressing racemization compared to HOBt.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the use of common activated esters in both solution-phase and solid-phase peptide synthesis.
Protocol for Solution-Phase Peptide Coupling using an NHS-Ester
This protocol describes a general procedure for coupling an N-protected amino acid NHS-ester to an amino acid ester in solution.
Materials:
-
N-protected amino acid NHS-ester (1.0 eq)
-
Amino acid ester hydrochloride (1.0 - 1.2 eq)
-
Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM) (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid ester hydrochloride in the anhydrous solvent.
-
Add the tertiary base to the solution to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.
-
Add the N-protected amino acid NHS-ester to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica gel or by recrystallization.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using a PFP-Ester
This protocol outlines a single coupling cycle in a manual Fmoc-based solid-phase peptide synthesis using a pre-activated Fmoc-amino acid pentafluorophenyl ester.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-amino acid pentafluorophenyl (PFP) ester (3-5 eq relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (optional, 3-5 eq)
-
Anhydrous DMF
-
20% (v/v) piperidine in DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: a. In a separate vial, dissolve the Fmoc-amino acid PFP ester in DMF. b. (Optional) Add HOBt to the solution to catalyze the reaction. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time may need to be extended.[9]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[9] If the test is positive (blue beads), a recoupling step may be necessary.[9]
-
The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the sequence.
Visualizing the Workflow and Mechanisms
Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. bachem.com [bachem.com]
- 6. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. Automated Solid-Phase Peptide Synthesis Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Methodological & Application
Synthesis of Boc-Asp(OBzl)-ONp from Boc-Asp(OBzl)-OH: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-α-tert-butoxycarbonyl-L-aspartic acid β-benzyl α-p-nitrophenyl ester (Boc-Asp(OBzl)-ONp) from N-α-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH). The synthesis involves the activation of the carboxylic acid of Boc-Asp(OBzl)-OH with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method provides a straightforward and efficient route to an important activated amino acid derivative widely used in peptide synthesis. This document outlines the reaction scheme, a detailed experimental protocol, and a summary of the required reagents and characterization data.
Introduction
In peptide synthesis, the activation of the carboxylic acid group of an amino acid is a critical step to facilitate the formation of a peptide bond with the amino group of another amino acid. The use of active esters, such as p-nitrophenyl (ONp) esters, is a well-established strategy for this purpose. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl carbon highly susceptible to nucleophilic attack, thus promoting efficient coupling under mild conditions and minimizing the risk of racemization.
Boc-Asp(OBzl)-OH is a commonly used protected amino acid in which the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the β-carboxyl group of the aspartic acid side chain is protected as a benzyl ester (OBzl). The conversion of Boc-Asp(OBzl)-OH to its p-nitrophenyl ester, this compound, provides a stable, crystalline, and ready-to-use building block for the incorporation of the Asp(OBzl) residue into a peptide sequence. This application note details a reliable laboratory-scale procedure for this transformation using dicyclohexylcarbodiimide (DCC) as the coupling reagent.
Reaction Scheme
The synthesis of this compound from Boc-Asp(OBzl)-OH proceeds via a DCC-mediated esterification with p-nitrophenol. The DCC activates the carboxylic acid of Boc-Asp(OBzl)-OH to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with p-nitrophenol to yield the desired p-nitrophenyl ester and the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.
Figure 1: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| Boc-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 98-102[1] | White to off-white powder | - |
| This compound | C₂₂H₂₄N₂O₈ | 444.44 | 100-106 | White to off-white powder | 85-95 |
Table 1: Summary of quantitative data for the synthesis of this compound.
Experimental Protocol
This protocol describes a general method for the synthesis of this compound on a laboratory scale.
Materials:
-
N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)
-
p-Nitrophenol (HONp)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (EtOAc), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve Boc-Asp(OBzl)-OH (1.0 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous ethyl acetate or dichloromethane (approximately 10 mL per gram of Boc-Asp(OBzl)-OH).
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of DCC:
-
In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous ethyl acetate or dichloromethane.
-
Add the DCC solution dropwise to the cooled reaction mixture over a period of 15-30 minutes with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Reaction:
-
After the addition of DCC is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Remove the ice bath and continue stirring at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x volume of organic layer) to remove unreacted p-nitrophenol and any acidic impurities.
-
Water (1 x volume of organic layer).
-
Brine (1 x volume of organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization Data (Expected)
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.25 (d, 2H, Ar-H)
-
δ 7.35 (m, 5H, Ar-H of Bzl)
-
δ 7.20 (d, 2H, Ar-H)
-
δ 5.40 (d, 1H, NH)
-
δ 5.15 (s, 2H, CH₂ of Bzl)
-
δ 4.80 (m, 1H, α-CH)
-
δ 3.20-3.00 (m, 2H, β-CH₂)
-
δ 1.45 (s, 9H, Boc)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 170.5 (C=O, ester)
-
δ 168.0 (C=O, ester)
-
δ 155.5 (C=O, Boc)
-
δ 152.0 (C-NO₂)
-
δ 145.5 (Ar-C)
-
δ 135.0 (Ar-C of Bzl)
-
δ 128.5, 128.3, 128.0 (Ar-CH of Bzl)
-
δ 125.0 (Ar-CH)
-
δ 122.0 (Ar-CH)
-
δ 80.5 (C(CH₃)₃)
-
δ 67.0 (CH₂ of Bzl)
-
δ 50.0 (α-CH)
-
δ 36.5 (β-CH₂)
-
δ 28.0 (C(CH₃)₃)
-
-
FTIR (KBr, cm⁻¹):
-
~3350 (N-H stretch)
-
~3100-3000 (Ar C-H stretch)
-
~2980 (Aliphatic C-H stretch)
-
~1770 (C=O stretch, p-nitrophenyl ester)
-
~1735 (C=O stretch, benzyl ester)
-
~1695 (C=O stretch, Boc urethane)
-
~1520 (N-O stretch, nitro group)
-
~1345 (N-O stretch, nitro group)
-
~1210, 1160 (C-O stretch)
-
Conclusion
The protocol described provides an effective method for the synthesis of this compound, a valuable reagent in peptide chemistry. The use of DCC as a coupling agent allows for a high-yielding reaction under mild conditions. The straightforward work-up and purification procedures make this synthesis amenable to standard laboratory settings. The resulting activated ester can be directly used in subsequent peptide coupling reactions, facilitating the efficient synthesis of complex peptides for research and drug development.
References
Application Notes and Protocols for the Coupling of Boc-Asp(OBzl)-ONp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a cornerstone of peptide and protein chemistry. The selection of appropriately protected and activated amino acid derivatives is critical for the successful assembly of the desired peptide sequence. This document provides detailed application notes and protocols for the use of N-α-Boc-L-aspartic acid β-benzyl ester p-nitrophenyl ester (Boc-Asp(OBzl)-ONp) in SPPS.
This compound is a widely used building block for introducing aspartic acid residues into a growing peptide chain. The Boc group provides temporary protection of the α-amino group, which is readily removed under moderately acidic conditions, while the benzyl ester protects the β-carboxyl group and is cleaved under strong acidic conditions during the final cleavage from the resin. The p-nitrophenyl (ONp) ester provides a stable yet reactive functionality for efficient amide bond formation. A primary challenge associated with the incorporation of aspartic acid is the potential for aspartimide formation, a side reaction that can lead to the formation of β-peptides and racemization.[1][2][3][4] This document will address strategies to mitigate this side reaction.
Data Presentation
The coupling efficiency of this compound is influenced by several factors, including the solvent, reaction time, temperature, and the nature of the N-terminal amino acid of the peptide-resin. While specific quantitative data for every condition is sequence-dependent, the following tables summarize expected coupling efficiencies and the impact of various parameters based on established principles of Boc-SPPS.
Table 1: Expected Coupling Efficiency of this compound under Standard Conditions
| Parameter | Condition | Expected Coupling Efficiency (%) | Notes |
| Solvent | N,N-Dimethylformamide (DMF) | > 99% | Standard solvent for Boc-SPPS, good solvation properties. |
| Dichloromethane (DCM) | > 98% | Can be used, but DMF is generally preferred for better solubility of reactants. | |
| Reaction Time | 2 - 4 hours | > 99% | Sufficient for most coupling reactions. |
| > 4 hours | > 99% | Extended time may be necessary for sterically hindered couplings. | |
| Temperature | Room Temperature (20-25°C) | > 99% | Standard condition for Boc-SPPS. |
| Equivalents of Reagent | 2 - 4 equivalents | > 99% | Use of excess reagent drives the reaction to completion. |
Table 2: Comparison of Activation Methods for Boc-Asp(OBzl)-OH
| Activation Method | Reagents | Relative Coupling Rate | Potential for Side Reactions |
| p-Nitrophenyl Ester (ONp) | This compound | Moderate | Low risk of racemization. |
| Carbodiimide | Boc-Asp(OBzl)-OH + DCC/HOBt | Fast | Moderate risk of racemization, formation of DCU precipitate.[5][6][7] |
| Onium Salts | Boc-Asp(OBzl)-OH + HBTU/HATU | Very Fast | Low risk of racemization, generally high efficiency.[5][8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Manual Boc-SPPS
This protocol describes a single coupling cycle for the incorporation of this compound onto a peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
-
Ninhydrin test kit
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), IPA (1x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling:
-
Dissolve 2-3 equivalents of this compound in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads (approx. 5-10 mg) and wash thoroughly with DMF and then ethanol.
-
Perform a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines.[9][10][11] A negative result (yellow or colorless beads) indicates complete coupling.
-
If the ninhydrin test is positive (blue or purple beads), continue the coupling for an additional 1-2 hours and re-test. If the test remains positive, consider a double coupling or capping of the unreacted amines.
-
-
Washing:
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Minimizing Aspartimide Formation
Aspartimide formation is a significant side reaction, particularly in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn.[3][12] The following modifications to the standard protocol can help to minimize this side reaction:
-
Use of In Situ Neutralization/Coupling: After the TFA deprotection and washing steps, proceed directly to the coupling step. Add the this compound dissolved in DMF, followed by the addition of DIEA. This minimizes the exposure of the free amine to the basic conditions that can promote aspartimide formation.[13]
-
Addition of HOBt: Although this compound is already an active ester, the addition of 1-hydroxybenzotriazole (HOBt) (1-1.5 equivalents) to the coupling reaction can help to suppress aspartimide formation by acting as a proton source.
Mandatory Visualizations
Caption: Workflow for a single coupling cycle of this compound.
Caption: Desired coupling reaction versus aspartimide side reaction.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of Aspartic Acid using Boc-Asp(OBzl)-ONp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid into peptide sequences is a critical step in the synthesis of a wide range of biologically active peptides and therapeutic drug candidates. The choice of the protecting group strategy and the activation method for the aspartic acid residue significantly impacts the overall yield, purity, and potential for side reactions. This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-L-aspartic acid β-benzyl ester p-nitrophenyl ester (Boc-Asp(OBzl)-ONp) for the incorporation of aspartic acid in both solid-phase and solution-phase peptide synthesis.
This compound is a widely used activated ester of aspartic acid within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Boc group provides temporary protection of the α-amino group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[1][2] The benzyl ester protects the β-carboxyl group of the aspartic acid side chain and is removed during the final cleavage from the resin with strong acids, such as hydrogen fluoride (HF).[3][4] The p-nitrophenyl (ONp) ester serves as a good leaving group, facilitating the nucleophilic attack by the free amine of the growing peptide chain to form a stable peptide bond.
A primary challenge associated with the incorporation of aspartic acid is the base-catalyzed formation of a succinimide ring intermediate, known as aspartimide.[5][6] This side reaction can lead to a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue, complicating purification and reducing the yield of the desired peptide.[5][6] The choice of coupling conditions and the steric hindrance of the side-chain protecting group can influence the extent of aspartimide formation.[7]
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protection Strategies and Aspartimide Formation
This table provides a comparative overview of different side-chain protecting groups for aspartic acid in peptide synthesis, with a focus on their propensity for aspartimide formation. While direct quantitative data for this compound is often sequence-dependent, the general trends are informative for synthetic strategy design.
| Side-Chain Protecting Group | Synthesis Strategy | Propensity for Aspartimide Formation | Typical Purity of Target Peptide | Key Considerations |
| Benzyl (OBzl) | Boc-SPPS | Moderate to High | Variable | Prone to aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.[7] Cleavage requires strong acid (e.g., HF). |
| Cyclohexyl (OcHex) | Boc-SPPS | Low | High | The bulkier ester provides greater steric hindrance, significantly reducing aspartimide formation compared to OBzl.[7] |
| tert-Butyl (OtBu) | Fmoc-SPPS | Moderate | Variable | Susceptible to aspartimide formation under the basic conditions of Fmoc deprotection (piperidine). |
| 3-butyl-5-nonyl (OBno) | Fmoc-SPPS | Very Low (<1%) | >90% | Offers significant steric hindrance, virtually eliminating aspartimide formation.[5] |
| Cyanosulfurylide (CSY) | Fmoc-SPPS | ~0% | >95% | Completely prevents aspartimide formation by masking the carboxylic acid as a stable ylide.[5] |
Note: Data are representative values derived from literature reports on challenging peptide sequences and are intended for comparative purposes.[5]
Experimental Protocols
Protocol 1: Incorporation of Aspartic Acid using this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual procedure for a single coupling cycle of this compound to a peptide-resin in a Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM for 30-60 minutes in a reaction vessel with gentle agitation.[3] Drain the DCM.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.
-
Monitor the coupling reaction progress using the Kaiser test. A negative test (absence of blue color) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Incorporation of Aspartic Acid using this compound in Solution-Phase Peptide Synthesis
This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.
Materials:
-
This compound
-
Amino acid or peptide ester hydrochloride/trifluoroacetate salt
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate solution, cold
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactant Preparation:
-
Dissolve the amino acid or peptide ester salt (1 equivalent) in DMF or DCM.
-
Add DIEA or NMM (1.1 equivalents) to neutralize the salt and generate the free amine. Stir for 10-15 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 equivalents) in DMF or DCM.
-
Add the this compound solution to the free amine solution from step 1.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can range from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl (2x), water (1x), cold saturated sodium bicarbonate solution (2x), and brine (1x). The aqueous washes remove unreacted starting materials, the p-nitrophenol byproduct, and excess base.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure protected peptide.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: SPPS workflow for incorporating aspartic acid.
Caption: Mechanism of aspartimide formation.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for the Synthesis of Difficult Peptide Sequences Using Boc-Asp(OBzl)-ONp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, particularly those with challenging sequences, is a cornerstone of drug discovery and biomedical research. Difficult sequences, such as those prone to aggregation (e.g., hydrophobic or β-sheet forming peptides) or side reactions like aspartimide formation, often result in low yields and purification challenges. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) can be advantageous for such sequences.[1] This document provides detailed application notes and protocols for the use of Nα-Boc-L-aspartic acid β-benzyl ester p-nitrophenyl ester (Boc-Asp(OBzl)-ONp), an activated amino acid derivative, in the synthesis of difficult peptides.
Active esters, such as p-nitrophenyl (ONp) esters, were among the earliest reagents used for peptide bond formation.[2] While modern coupling reagents often offer faster reaction times, ONp esters provide a stable, isolable activated species that can be beneficial in specific contexts. Their moderate reactivity can sometimes be advantageous in minimizing certain side reactions. This application note will explore the utility of this compound in addressing two major challenges in peptide synthesis: peptide aggregation and aspartimide formation.
Addressing Peptide Aggregation
Peptide chain aggregation on the solid support is a primary cause of incomplete coupling and deprotection steps, leading to low yields and truncated sequences. This is particularly prevalent in hydrophobic sequences and those with a tendency to form stable secondary structures.[3] The Boc/Bzl strategy, in conjunction with in situ neutralization protocols, can offer superior results for long or difficult sequences prone to aggregation.[1]
While modern, highly reactive coupling reagents are often the first choice, the slower, controlled coupling kinetics of an active ester like this compound may be beneficial in some instances by allowing the peptide chain more time to adopt a more favorable conformation for coupling, potentially reducing aggregation-related issues.
Mitigating Aspartimide Formation
A significant side reaction involving aspartic acid residues is the formation of a cyclic aspartimide intermediate. This can occur under both acidic and basic conditions.[3] The aspartimide ring can subsequently reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[4][5] The sequence Asp-Gly is particularly prone to this side reaction.[3]
In Boc-SPPS, the use of a β-benzyl ester of aspartic acid, as in this compound, is common. However, the final cleavage with strong acids like HF can promote aspartimide formation.[6] The choice of coupling conditions can also influence the extent of this side reaction. The use of a pre-activated species like an ONp ester avoids the need for in situ activation with carbodiimides or onium salts, which can sometimes exacerbate side reactions depending on the conditions and additives used.
Data Presentation
Table 1: Comparative Purity of a Model Peptide with Different Coupling Reagents
| Coupling Reagent | Model Peptide | Crude Purity (%) | Reference |
| HBTU | GHRP-6 | 65 | [7] |
| HATU | GHRP-6 | 78 | [7] |
| COMU | GHRP-6 | 82 | [7] |
| PyBOP | Aza-peptide | ~50 (incomplete) | [8] |
| DEPBT | Boc-Asp(OBzl)-HisOMe | 47.3 | [9] |
| p-Nitrophenyl Ester (in situ) | Dipeptides | Generally high | [10] |
Note: The data for p-nitrophenyl ester is for solution-phase synthesis of dipeptides and indicates high efficiency, though direct comparison to SPPS of a difficult sequence is not available.
Table 2: Theoretical Overall Yield Based on Stepwise Efficiency for a 20-mer Peptide
| Stepwise Yield (%) | Overall Theoretical Yield (%) |
| 95.0 | 35.8 |
| 98.0 | 66.8 |
| 99.0 | 81.8 |
| 99.5 | 90.5 |
| 99.9 | 98.0 |
This table illustrates the critical importance of achieving near-quantitative coupling and deprotection at each step, a key challenge in the synthesis of difficult sequences.[11]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for a Non-Difficult Sequence
This protocol outlines the fundamental steps for one cycle of amino acid addition in manual Boc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the solvent.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[12]
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
4. Coupling with a Standard Coupling Reagent (e.g., HBTU):
-
In a separate vial, dissolve 3 equivalents of the Nα-Boc protected amino acid and 3 equivalents of HBTU in N,N-dimethylformamide (DMF).
-
Add 6 equivalents of DIEA and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling of this compound for a Difficult Sequence
This protocol is a representative procedure for using an active ester in a manual Boc-SPPS workflow, particularly when tackling a known difficult coupling step.
1. Resin Preparation (Deprotection and Neutralization):
-
Follow steps 1-3 from Protocol 1 to prepare the deprotected and neutralized peptide-resin.
2. Coupling with this compound:
-
Dissolve 3-4 equivalents of this compound in DMF. For sequences prone to aggregation, a solvent mixture such as DMF/NMP (1:1) can be beneficial.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. The coupling reaction with p-nitrophenyl esters is typically slower than with modern onium salt reagents and may require an extended reaction time (4-24 hours).[2]
-
The reaction can be gently heated (e.g., to 40-50°C) to improve kinetics, but this should be done with caution as it may also increase the risk of side reactions.[3]
3. Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test. Due to the slower kinetics, monitoring at several time points (e.g., 2h, 4h, 8h, and 24h) is recommended.
-
If the reaction is incomplete after 24 hours, a recoupling step with fresh reagent may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove the p-nitrophenol byproduct and any unreacted starting material.
4. Capping (Optional but Recommended for Difficult Couplings):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 20-30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage and Deprotection
This is a general protocol for the final cleavage of the peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy. Caution: Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
2. HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive amino acid residues from reactive cations generated during cleavage.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen and then under high vacuum.
3. Peptide Precipitation and Purification:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat this washing step several times.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate key concepts and workflows in the synthesis of difficult peptides.
References
- 1. peptide.com [peptide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. peptide.com [peptide.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of the Boc Group from an Aspartic Acid Residue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino functionality of amino acids in peptide synthesis and other organic syntheses.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3] This application note provides detailed protocols and comparative data for the deprotection of the Boc group from an aspartic acid residue, a process critical in the stepwise synthesis of peptides and other complex molecules. Particular attention is given to common side reactions associated with aspartic acid and methods to mitigate them.
Mechanism of Boc Deprotection
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The generally accepted mechanism proceeds through the following steps:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[1][3][4]
-
Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4][5]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine as its corresponding salt (e.g., ammonium trifluoroacetate).[3][5][6]
The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions.[3][7]
Common Deprotection Methods
The choice of deprotection reagent and conditions is critical to ensure efficient removal of the Boc group while minimizing side reactions. The most common methods employ strong acids.
Trifluoroacetic Acid (TFA)
TFA is the most common reagent for Boc deprotection, typically used in a solution with a scavenger in an appropriate solvent like dichloromethane (DCM).[1][8] The concentration of TFA can be varied to control the rate of deprotection.
Hydrochloric Acid (HCl)
Anhydrous hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or ethyl acetate, is another effective reagent for Boc deprotection.[9][10] This method is sometimes considered milder than TFA-based procedures.[7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for common Boc deprotection methods applied to aspartic acid-containing peptides.
| Deprotection Reagent | Solvent | Typical Concentration | Temperature | Reaction Time | Reported Yield/Purity | Scavengers | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | Room Temperature | 15-30 min | Generally high, but sequence-dependent | Anisole, Thioanisole, Dithiothreitol (DTT) | [3][8][11] |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 4 M | Room Temperature | 30 min - 2 h | Good to excellent | Not always required, but can be beneficial | [7][9] |
| TFA and Water | Neat or with a co-solvent | 95% TFA, 5% H₂O | Room Temperature | 1-3 h | Variable, depends on substrate | Water can act as a scavenger | [5] |
| Ferric Chloride (FeCl₃) | Dichloromethane (DCM) | 1.5 equivalents | Room Temperature | ~1 h | ~80% (for model compound) | Not applicable | [12] |
| Oxalyl Chloride in Methanol | Methanol | 5 equivalents | Room Temperature | 1-4 h | Up to 90% | Not applicable | [10] |
Note: Yields and purity are highly dependent on the specific peptide sequence and the presence of other sensitive functional groups.
Potential Side Reactions and Mitigation
Aspartimide Formation
A significant side reaction during the deprotection of Boc-Asp residues is the formation of a cyclic aspartimide intermediate.[9][13] This occurs through the intramolecular attack of the backbone amide nitrogen on the side-chain ester of the aspartic acid. The aspartimide can subsequently be opened by nucleophiles to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate.[13]
Mitigation Strategies:
-
Use of Bulky Side-Chain Protecting Groups: Employing sterically hindering protecting groups on the aspartic acid side chain, such as cyclohexyl (OcHex), can reduce the rate of aspartimide formation.[11][13]
-
Milder Deprotection Conditions: Using lower concentrations of acid or shorter reaction times can help to minimize this side reaction.[9]
-
Optimized Cleavage Cocktails: The addition of certain scavengers or the use of specific cleavage protocols has been shown to reduce aspartimide formation.[13]
Alkylation of Sensitive Residues
The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic side chains of amino acids such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[7][9]
Mitigation Strategies:
-
Use of Scavengers: The most common approach is to include a "scavenger" in the deprotection cocktail. Scavengers are nucleophilic species that react with and "trap" the tert-butyl cation before it can react with the peptide.[3][7] Common scavengers include:
-
Anisole or Thioanisole: To protect tryptophan and methionine residues.
-
Dithiothreitol (DTT) or Ethanedithiol (EDT): To protect cysteine residues.
-
Water: Can also act as a scavenger.[5]
-
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis (SPPS).[11]
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavenger (e.g., anisole, thioanisole, or dithiothreitol, depending on the peptide sequence)
-
Reaction vessel for SPPS
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[3] Drain the DCM.
-
Pre-wash (Optional but Recommended): Add a solution of 25-50% TFA in DCM to the resin and agitate for 2-5 minutes. This step helps to remove any residual base from previous steps. Drain the solution.
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM containing the appropriate scavenger (e.g., 1-5% v/v).[8][11] Agitate the mixture for 15-30 minutes at room temperature.[8]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM, before proceeding to the next coupling step.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane (Solution Phase)
This protocol is suitable for the deprotection of Boc-protected amino acids or peptides in solution.
Materials:
-
Boc-protected aspartic acid derivative
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether (cold) for precipitation
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[9]
-
Deprotection: Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.[9] Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7]
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.
-
Precipitation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[9]
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Caption: Major side reactions in Boc deprotection of aspartic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC deprotection [ko.bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Cleavage of Benzyl (Bzl) Ester Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (Bzl) ester is a frequently utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development. Its popularity stems from its general stability under a variety of reaction conditions and the relative ease of its removal under specific, mild conditions. The process of removing the benzyl group, known as deprotection or cleavage, is a critical step to liberate the free carboxylic acid for further functionalization or to yield the final active molecule.
This document provides detailed application notes and protocols for the most common and effective methods for the cleavage of benzyl ester protecting groups.
Overview of Deprotection Methods
Several methods are available for the cleavage of benzyl esters, with the choice of method depending on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction. The most prevalent methods include:
-
Catalytic Hydrogenolysis: This is the most common and often the cleanest method for benzyl ester deprotection.[1] It involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2][3]
-
Catalytic Transfer Hydrogenation: A safer and often more convenient alternative to using hydrogen gas, this method employs a hydrogen donor molecule in the presence of a palladium catalyst.[1][4] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[2][5]
-
Acid-Catalyzed Cleavage: This method is suitable for substrates that are sensitive to hydrogenation conditions but are stable in the presence of strong acids.[1] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[4]
-
Lewis Acid-Mediated Deprotection: Lewis acids can also be employed for the cleavage of benzyl esters, offering an alternative for selective deprotection.[1] For instance, SnCl₄ can cleave benzyl esters while leaving benzyl ethers, amines, and amides intact.[6]
Data Presentation: Comparison of Benzyl Ester Deprotection Methods
The following table summarizes and compares the key aspects of the most common methods for benzyl ester cleavage.
| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yields |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc), RT, 1 atm | Clean reaction with toluene as the only byproduct, which is easily removed.[2] High yielding and generally applicable. | Requires specialized equipment for handling hydrogen gas. Catalyst can be pyrophoric. May reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[5] Catalyst poisoning can occur.[7] | >90% |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrogen donor (e.g., Ammonium formate, Formic acid, 1,4-Cyclohexadiene), Solvent (MeOH, EtOH), Reflux | Avoids the use of flammable hydrogen gas, making it safer and more convenient for standard laboratory setups.[4][5] Can be milder and more selective than catalytic hydrogenolysis.[5] | Byproducts from the hydrogen donor may complicate purification. Reaction may require heating. | 85-95% |
| Acid-Catalyzed Cleavage | Strong acid (e.g., TFA, HBr/AcOH), Solvent (DCM), 0°C to RT | Effective for substrates with functional groups sensitive to reduction.[4] Simple procedure. | Requires strongly acidic conditions which may not be suitable for acid-labile substrates. The cleaved benzyl cation can lead to side reactions like Friedel-Crafts alkylation.[5] | 70-90% |
| Lewis Acid-Mediated Cleavage | Lewis Acid (e.g., SnCl₄, BCl₃), Solvent (DCM), 0°C to RT | Can offer high selectivity. For example, SnCl₄ cleaves benzyl esters in the presence of benzyl ethers.[6][8] | Lewis acids are often moisture-sensitive and require anhydrous conditions. Stoichiometric amounts of the Lewis acid may be required. | 75-95% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a benzyl ester using palladium on carbon and hydrogen gas.[1]
Materials:
-
Benzyl ester substrate
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
In a round-bottom flask, dissolve the benzyl ester substrate (1 equivalent) in a suitable solvent (e.g., methanol, to a concentration of approximately 0.1 M).[1]
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[1]
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]
-
Stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization or chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol provides a general procedure for the deprotection of a benzyl ester using a hydrogen donor.[2]
Materials:
-
Benzyl ester substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Reaction flask with a reflux condenser
-
Stirring apparatus
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
In a round-bottom flask, dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[2]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[2]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[2]
-
Heat the reaction mixture to reflux.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.[2]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]
-
Wash the filter cake with a small amount of methanol.[2]
-
Combine the filtrates and remove the solvent under reduced pressure.[2]
-
The crude product can be purified by recrystallization or ion-exchange chromatography.[2]
Protocol 3: Acid-Catalyzed Cleavage
This protocol outlines a general procedure for the deprotection of a benzyl ester using trifluoroacetic acid (TFA).[4]
Materials:
-
Benzyl ester substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ice bath
-
Reaction flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve the benzyl ester substrate (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq).[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.
-
The crude product can then be purified by a suitable method, such as chromatography or crystallization.
Mandatory Visualizations
Caption: General mechanism of benzyl ester cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-Asp(OBzl)-ONp in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-Boc-L-aspartic acid β-benzyl ester α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OBzl)-ONp, in solution-phase peptide synthesis (SPPS). This reagent is a valuable building block for the introduction of aspartic acid residues into peptide chains. The protocols detailed below cover the coupling reaction, purification, and subsequent deprotection steps, supported by quantitative data and workflow visualizations to ensure efficient and successful peptide synthesis.
Introduction
This compound is an activated amino acid derivative designed for straightforward peptide bond formation in solution. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the benzyl (Bzl) ester protects the side-chain carboxylic acid. The α-carboxyl group is activated as a p-nitrophenyl (ONp) ester, which is a good leaving group, facilitating nucleophilic attack by the amino group of another amino acid derivative.[1] This "active ester" method is a well-established strategy in peptide synthesis, known for its reliability and the often crystalline nature of the intermediates, which aids in purification.[2][3]
The Boc/Bzl protection scheme is a cornerstone of classical peptide synthesis.[1] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for its selective removal without affecting the more stable benzyl protecting group.[4][5][6] The benzyl group, in turn, is typically removed under stronger acidic conditions (e.g., HF) or, more conveniently in a solution-phase context, via catalytic hydrogenation.[1]
A critical consideration when incorporating aspartic acid is the potential for aspartimide formation, a side reaction that can lead to impurities and racemization.[7] This is particularly prevalent in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[8] While the use of bulkier side-chain protecting groups like cyclohexyl (cHx) can mitigate this in solid-phase synthesis, careful control of reaction conditions is key in solution-phase methods.[7]
Physicochemical Properties
Proper handling and storage of this compound are crucial for maintaining its reactivity and purity.
| Property | Value | Reference(s) |
| Synonym | Boc-L-Asp(OBzl)-ONp | [4] |
| CAS Number | 26048-69-1 | [4] |
| Molecular Formula | C₂₂H₂₄N₂O₈ | [4] |
| Molecular Weight | 444.44 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 100 - 106 °C | [4] |
| Optical Rotation | [a]²⁰/D = -10 ± 2° (c=1 in Dioxane) | [4] |
| Storage | Store at 0 - 8 °C | [4] |
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in the synthesis of a dipeptide, followed by deprotection procedures.
Protocol 1: Dipeptide Synthesis - Coupling of this compound with an Amino Acid Ester
This protocol describes the coupling of this compound with a C-terminally protected amino acid (e.g., L-Alanine methyl ester) in solution.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) or other amino acid ester hydrochloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amine Salt Neutralization:
-
Dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.0 equivalent) in anhydrous DMF or DCM.
-
Add triethylamine (1.1 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 20-30 minutes to ensure complete neutralization.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the neutralized amino acid ester solution from step 1 to the this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product. The yellow color of the p-nitrophenolate byproduct will intensify as the reaction proceeds.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (3 x, to remove the p-nitrophenol byproduct), and brine (1 x).[7][9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected dipeptide (e.g., Boc-Asp(OBzl)-Ala-OMe).
-
Expected Yields: Yields for active ester couplings in solution are typically good to excellent, often ranging from 70-95%, depending on the specific amino acids and purification efficiency.[1]
Protocol 2: N-Terminal Boc Group Deprotection
This protocol describes the removal of the temporary Boc protecting group to liberate the N-terminal amine for further chain elongation.
Materials:
-
Boc-protected peptide
-
4 M HCl in 1,4-dioxane or 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][9]
-
Anhydrous diethyl ether (cold)
Procedure:
-
Deprotection:
-
Dissolve the Boc-protected peptide in a minimal amount of the deprotection solution (e.g., 4 M HCl in dioxane or 25% TFA in DCM).
-
Stir the reaction mixture at room temperature. Reaction times are typically short, ranging from 30 minutes to 2 hours.[4][9] Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Isolation:
-
Remove the solvent and excess acid under reduced pressure.
-
Add cold, anhydrous diethyl ether to the residue to precipitate the peptide hydrochloride or trifluoroacetate salt.
-
Collect the solid precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.[9] The resulting peptide salt is ready for the next coupling step after neutralization.
-
Protocol 3: Side-Chain (OBzl) and C-Terminal Ester Deprotection
This protocol describes the final deprotection of the benzyl ester from the aspartic acid side chain and a C-terminal alkyl ester (if present) to yield the final, unprotected peptide. Catalytic hydrogenation is a common and mild method for this transformation in solution-phase synthesis.
Materials:
-
Fully protected peptide (e.g., H-Asp(OBzl)-Ala-OMe·HCl)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Hydrogenolysis:
-
Dissolve the protected peptide in methanol or acetic acid.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[1]
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
-
Isolation:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the combined filtrate to obtain the deprotected peptide (e.g., H-Asp-Ala-OH).
-
The final peptide can be further purified by methods such as reverse-phase HPLC if necessary.[10]
-
Summary of Quantitative Data
| Parameter | Coupling (Protocol 1) | Boc Deprotection (Protocol 2) | Final Deprotection (Protocol 3) |
| Reagent Equivalents | This compound (1 eq.), Amino Acid Ester (1 eq.), TEA (1.1 eq.) | TFA (25-50% in DCM) or 4M HCl in Dioxane | 10% Pd/C (10-20% w/w) |
| Typical Solvent | DMF or DCM | DCM or Dioxane | Methanol or Acetic Acid |
| Reaction Time | 12 - 24 hours | 30 - 120 minutes | 4 - 24 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Yield | 70 - 95% | >95% (crude) | 80 - 99% |
| Purification Method | Silica Gel Chromatography | Precipitation | Filtration / RP-HPLC |
Note: Yields are highly dependent on the specific peptide sequence, scale, and purification efficiency.
Visualized Workflows
Logical Relationship of the Boc/Bzl Protection Strategy
Caption: Synthesis pathway of the this compound reagent.
Experimental Workflow for Dipeptide Synthesis
Caption: Stepwise workflow for solution-phase dipeptide synthesis.
Signaling Pathway for Peptide Bond Formation
Caption: Mechanism of active ester-mediated peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Enzymatic Peptide Synthesis Utilizing Activated Aspartic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic peptide synthesis (EPS) offers a green and highly specific alternative to traditional chemical peptide synthesis methods.[1] By utilizing proteases in a kinetically controlled or thermodynamically controlled manner, peptide bonds are formed under mild, aqueous conditions, minimizing the need for complex protection/deprotection steps and reducing the risk of racemization.[1][2] This application note focuses on the use of activated aspartic acid derivatives as acyl donors in protease-catalyzed peptide synthesis, a key strategy for incorporating this important amino acid into peptide chains. The methodologies described herein are particularly relevant for the synthesis of bioactive peptides and pharmaceutical intermediates, such as the precursor to the artificial sweetener aspartame.[3]
Principles of Enzymatic Peptide Synthesis with Activated Aspartic Acid
The core principle of kinetically controlled enzymatic peptide synthesis involves the use of an acyl donor ester, in this case, an activated aspartic acid derivative, and a nucleophilic amino component (an amino acid or peptide with a free amino group). A protease, which would typically hydrolyze a peptide bond, is used in reverse to catalyze the formation of a new peptide bond. The activated ester group enhances the rate of the acylation of the enzyme's active site, which is the rate-limiting step in the hydrolytic reaction. This acyl-enzyme intermediate is then deacylated by the amino component to form the desired peptide.
A critical aspect of using aspartic acid derivatives is the management of its two carboxylic acid groups (α and β). Selective activation, typically at the α-carboxyl group, is crucial for directing the enzymatic reaction to form the correct peptide linkage. Furthermore, the choice of protecting groups for the N-terminus and the β-carboxyl group is vital to prevent side reactions, such as the formation of aspartimide, a common challenge in chemical peptide synthesis.[4][5][6][7][8]
Key Enzymes and Their Characteristics
Several proteases have demonstrated efficacy in catalyzing peptide synthesis using activated aspartic acid derivatives. The choice of enzyme is critical and depends on the specific substrates and desired product.
| Enzyme | Class | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Thermolysin | Metalloprotease | 7.0 - 8.0 | 37 - 60 | A thermostable zinc metalloprotease that shows a preference for hydrophobic amino acids as the carbonyl donor.[9][10] It has been extensively used for the synthesis of the aspartame precursor.[3][11] |
| α-Chymotrypsin | Serine Protease | 8.0 - 8.5 | 40 | Efficient in the oligomerization of l-aspartate diethyl ester.[12] |
| Alcalase | Serine Protease | Varies | Varies | Demonstrates α-selective hydrolysis of aspartyl diesters, useful for preparing β-protected aspartic acid derivatives. |
| PST-01 Protease | Metalloprotease | 8.0 | 37 | A stable metalloprotease used for the synthesis of the aspartame precursor in aqueous-organic solvent systems.[13] |
| Papain | Cysteine Protease | Varies | Varies | While highly active for L-glutamic acid diethyl ester oligomerization, it is notably inactive for L-aspartate diethyl ester oligomerization.[12] |
Experimental Protocols
Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Asp-Phe-OMe (Aspartame Precursor)
This protocol is based on the well-established synthesis of the precursor to aspartame.
Materials:
-
Thermolysin (from Bacillus thermoproteolyticus)
-
N-α-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp)
-
L-phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl)
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Organic co-solvent (e.g., Dimethyl sulfoxide - DMSO) (optional)
-
Base for pH adjustment (e.g., NaOH)
-
Reaction vessel with temperature control and stirring
-
HPLC system for reaction monitoring and product analysis
Procedure:
-
Substrate Preparation: Dissolve Z-L-Asp and L-Phe-OMe·HCl in the reaction buffer. If using an organic co-solvent, prepare a biphasic system or a monophasic aqueous-organic mixture. A typical starting concentration is 30 mM Z-L-Asp and 500 mM L-Phe-OMe.[13]
-
pH Adjustment: Adjust the pH of the substrate solution to the optimal range for thermolysin (pH 7.0-8.0) using a suitable base.
-
Enzyme Addition: Add thermolysin to the reaction mixture to initiate the synthesis. The enzyme concentration will need to be optimized, but a starting point could be in the range of 1-10 mg/mL.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with constant stirring.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of the product (Z-Asp-Phe-OMe) and the remaining substrates.
-
Reaction Termination and Product Isolation: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by adding a chelating agent like EDTA to remove the essential zinc ion from thermolysin, or by pH shift). The product, which is often insoluble in the aqueous phase, can be isolated by filtration or extraction.
-
Purification: The crude product can be further purified by recrystallization or chromatography.
Quantitative Data from Literature:
| Enzyme | Carboxyl Component | Amine Component | Solvent System | Yield (%) | Reference |
| PST-01 Protease | 30 mM Cbz-Asp | 500 mM Phe-OMe | 50% (v/v) DMSO | 83 | [13] |
| Thermolysin | Z-Asp | Phe-OMe·HCl | Solid-to-solid with 10% (w/w) water | ≥80 | [11] |
Protocol 2: α-Chymotrypsin-Catalyzed Oligomerization of L-Aspartate Diethyl Ester
This protocol describes the synthesis of oligo(β-ethyl-α-aspartate).
Materials:
-
α-Chymotrypsin
-
L-aspartic acid diethyl ester hydrochloride (Et2-L-Asp·HCl)
-
Phosphate buffer (e.g., 0.6 M, pH 8.5)
-
Base for pH adjustment (e.g., NaOH)
-
Reaction vessel with temperature control and stirring
-
Method for product precipitation and analysis (e.g., centrifugation, NMR)
Procedure:
-
Substrate Preparation: Dissolve Et2-L-Asp·HCl in the phosphate buffer to a final concentration of 0.5 M.[12]
-
pH Adjustment: Adjust the pH of the solution to 8.5.[12]
-
Enzyme Addition: Add α-chymotrypsin to the reaction mixture to a final concentration of 3 mg/mL to initiate the oligomerization.[12]
-
Reaction Incubation: Incubate the reaction at 40°C with stirring.[12] The product, oligo(β-Et-α-Asp), will precipitate from the solution.
-
Product Isolation: After a short reaction time (e.g., 5 minutes), isolate the precipitated oligopeptide by centrifugation.[12]
-
Washing and Drying: Wash the pellet with a suitable solvent to remove unreacted monomer and buffer salts, and then dry the product.
-
Analysis: Characterize the product's degree of polymerization and structure using techniques such as NMR spectroscopy.[12]
Quantitative Data from Literature:
| Enzyme | Monomer | Monomer Conc. (M) | Enzyme Conc. (mg/mL) | pH | Temp. (°C) | Time (min) | Yield (%) | Avg. Degree of Polymerization | Reference |
| α-Chymotrypsin | Et2-L-Asp | 0.5 | 3 | 8.5 | 40 | 5 | ~60 | ~12 | [12] |
Diagrams
Caption: Experimental workflow for enzymatic peptide synthesis.
Caption: Kinetically controlled enzymatic peptide synthesis mechanism.
Conclusion
The use of activated aspartic acid derivatives in enzymatic peptide synthesis provides a powerful tool for the construction of peptides under mild and specific conditions. By carefully selecting the enzyme, protecting groups, and reaction conditions, high yields of desired peptide products can be achieved. The protocols and data presented here serve as a starting point for researchers to develop and optimize their own enzymatic peptide synthesis strategies. Further research into novel activating groups and engineered enzymes will continue to expand the applicability of this environmentally friendly technology in both academic and industrial settings.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Catalyzed Synthesis of N-Acryloyl-Oligopeptides and Histidine-Containing Oligopeptides - ProQuest [proquest.com]
- 3. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of Thermolysin-like Protease A69 in Preparation of Bovine Collagen Peptides with Moisture-Retention Ability and Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of enzymatic solid-to-solid peptide synthesis: synthesis of Z-aspartame and control of acid-base conditions by using inorganic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protease-Catalyzed l-Aspartate Oligomerization: Substrate Selectivity and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide synthesis of aspartame precursor using organic-solvent-stable PST-01 protease in monophasic aqueous-organic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-Asp(OBzl)-ONp & Aspartimide Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent aspartimide formation when using Boc-Asp(OBzl)-ONp in your peptide synthesis experiments.
Troubleshooting Guide: Preventing Aspartimide Formation
Aspartimide formation is a critical side reaction that can occur during peptide synthesis involving aspartic acid, leading to impurities that are often difficult to remove. This guide addresses specific issues you may encounter when using this compound.
Issue 1: Low Yield and Purity in Peptides Containing Asp-Xaa Sequences (Especially Asp-Gly, Asp-Ser, Asp-Asn)
Possible Cause: You may be experiencing base-catalyzed aspartimide formation during the coupling of this compound, especially if you are using a tertiary amine to facilitate the reaction. The benzyl (Bzl) side-chain protecting group offers less steric hindrance compared to other protecting groups, making the β-carbonyl susceptible to intramolecular attack.
Solutions:
-
Optimize Coupling Conditions:
-
Choice of Base: The choice and amount of tertiary amine used during coupling are critical. While a base is often used to neutralize the incoming amino acid salt, prolonged exposure or the use of a highly nucleophilic base can promote aspartimide formation. Consider using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) in minimal necessary amounts. For highly sensitive sequences, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0°C) to minimize the rate of aspartimide formation. Avoid elevated temperatures unless absolutely necessary for difficult couplings.
-
Reaction Time: Monitor the coupling reaction closely and stop it as soon as the reaction is complete to avoid prolonged exposure to basic conditions.
-
-
Alternative Protecting Group Strategy:
-
For sequences that are highly prone to aspartimide formation, consider replacing this compound with an aspartic acid derivative that has a more sterically hindered side-chain protecting group, such as Boc-Asp(OcHex)-OH (cyclohexyl ester).[1]
-
Issue 2: Significant Impurities Detected After Final Cleavage in Boc-SPPS
Possible Cause: In Boc-based solid-phase peptide synthesis (SPPS), aspartimide formation is a known side reaction during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF), particularly when using the Asp(OBzl) protecting group.[2]
Solutions:
-
Modify HF Cleavage Protocol:
-
Lower Temperature: Perform the HF cleavage at a lower temperature. Studies have shown a significant reduction in aspartimide formation when the cleavage is conducted at -15°C compared to 0°C.[1]
-
Two-Stage Cleavage: Employ a two-stage cleavage protocol. The first stage uses a milder HF concentration to deprotect most side chains, followed by a second, stronger HF treatment to cleave the peptide from the resin.
-
-
Substitute the Side-Chain Protecting Group:
-
As with solution-phase synthesis, the most effective way to minimize acid-catalyzed aspartimide formation during cleavage is to use a more robust side-chain protecting group. The cyclohexyl (OcHex) ester is significantly more stable to acidic conditions than the benzyl (OBzl) ester and dramatically reduces aspartimide formation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem with this compound?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen of the amino acid following an aspartic acid residue attacks the side-chain β-carbonyl group. This forms a five-membered succinimide ring, known as an aspartimide. This side reaction is problematic for several reasons:
-
Formation of Isomers: The aspartimide intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide isomer, which has the same mass and is often very difficult to separate by HPLC.
-
Racemization: The α-carbon of the aspartic acid residue can epimerize during this process, leading to a loss of chiral purity.
-
Chain Termination: The cyclic intermediate can be unreactive to further coupling, halting peptide elongation.
This compound is susceptible to this side reaction because the benzyl (Bzl) protecting group on the side chain offers limited steric protection, and the p-nitrophenyl (ONp) ester is an active ester used for coupling, a step that can be promoted by bases that also catalyze aspartimide formation.
Q2: Which peptide sequences are most at risk for aspartimide formation?
A2: The propensity for aspartimide formation is highly sequence-dependent. Sequences where the amino acid C-terminal to the aspartic acid residue is small and unhindered are the most susceptible. The most problematic sequences are Asp-Gly, Asp-Ser, and Asp-Asn.[2]
Q3: How can I detect aspartimide formation in my crude peptide?
A3: Aspartimide-related byproducts can be detected by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: You will often observe multiple peaks close to your main product peak. The β-aspartyl isomer can be particularly challenging as it may co-elute or have a very similar retention time to the desired α-aspartyl peptide.
-
Mass Spectrometry: The aspartimide itself will have a mass corresponding to a loss of water (-18 Da) from the parent peptide. The α- and β-aspartyl isomers will have the same mass as the target peptide, but their presence can be inferred from the detection of the aspartimide intermediate or through MS/MS fragmentation analysis.
Q4: Is it better to use a different coupling method instead of the p-nitrophenyl active ester?
A4: While p-nitrophenyl esters are effective for coupling, in situations where aspartimide formation is a major concern, in situ activating agents may offer more control. Reagents like HBTU or HATU, when used with a hindered base like DIEA, can provide rapid coupling and may reduce the time the peptide is exposed to conditions that favor aspartimide formation. However, each method has its own potential for side reactions, and optimization is key.
Data Presentation
Table 1: Effect of Asp Side-Chain Protecting Group and Temperature on Aspartimide Formation During HF Cleavage
| Asp Protecting Group | Cleavage Temperature (°C) | Rate Constant of Aspartimide Formation (s⁻¹) |
| Benzyl (OBzl) | 0 | 73.6 x 10⁻⁶ |
| Benzyl (OBzl) | -15 | 6.2 x 10⁻⁶ |
| Cyclohexyl (OcHex) | 0 | ~24.5 x 10⁻⁶ |
| Cyclohexyl (OcHex) | -15 | ~2.1 x 10⁻⁶ |
Data adapted from a study on a model tetrapeptide in HF-anisole (9:1, v/v).[1]
Table 2: Influence of Tertiary Amine on Aspartimide Formation with Different Asp Protecting Groups
| Asp Protecting Group | Base Treatment (24h) | Aspartimide Formation (%) |
| Benzyl (OBzl) | Diisopropylethylamine (DIEA) | 51.0 |
| Cyclohexyl (OcHex) | Diisopropylethylamine (DIEA) | 0.3 |
Data from a study on a model tetrapeptide.[1]
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for this compound to Minimize Aspartimide Formation (Solution Phase)
-
Dissolve the Amino Component: Dissolve the amino acid or peptide ester (1.0 equivalent) in a suitable solvent such as DMF or DCM. If the amino component is a hydrochloride or trifluoroacetate salt, add 1.0 equivalent of a sterically hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine and stir for 10-15 minutes at 0°C.
-
Add the Active Ester: Add a solution of this compound (1.05-1.1 equivalents) in the same solvent to the reaction mixture at 0°C.
-
Monitor the Reaction: Allow the reaction to proceed at 0°C and monitor its progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench any unreacted active ester with a small amount of an amino-containing scavenger (e.g., N-(2-aminoethyl)piperazine). Proceed with standard aqueous work-up and purification.
Protocol 2: Low-Temperature HF Cleavage for Peptides Containing Asp(OBzl)
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Prepare the Peptide-Resin: Ensure the peptide-resin is thoroughly dried and placed in the HF reaction vessel.
-
Add Scavengers: Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.
-
Cool the Vessel: Cool the reaction vessel to -15°C using a suitable cooling bath (e.g., an ethylene glycol/dry ice slurry).
-
HF Condensation: Condense the required amount of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at -15°C for the predetermined optimal time (typically 1-2 hours).
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum, ensuring the temperature does not rise significantly.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, wash thoroughly, and dry under vacuum.
Visualizations
Caption: Mechanism of aspartimide formation from an Asp(OBzl)-containing peptide.
Caption: Decision workflow for preventing aspartimide formation with this compound.
References
Minimizing racemization of aspartic acid during coupling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of aspartic acid during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aspartic acid racemization during peptide synthesis?
A1: The primary mechanism of aspartic acid (Asp) racemization is through the formation of a succinimide intermediate, also known as aspartimide formation.[1][2] This occurs when the backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain carbonyl group of the aspartate. This intramolecular cyclization is base-catalyzed and can happen during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS).[2] The resulting five-membered succinimide ring is prone to enolization at the α-carbon, which leads to racemization. Subsequent hydrolysis of the succinimide ring can yield a mixture of L- and D-aspartyl peptides, as well as β-aspartyl peptides.[1][2]
Q2: Which sequences are most susceptible to aspartimide formation and subsequent racemization?
A2: Sequences where aspartic acid is followed by a sterically unhindered amino acid are particularly prone to aspartimide formation. The Asp-Gly sequence is the most susceptible due to the lack of steric hindrance from the glycine residue.[2] Other sequences like Asp-Ser and Asp-Asn can also be problematic.
Q3: How does the choice of coupling reagent affect aspartic acid racemization?
A3: The choice of coupling reagent significantly influences the degree of racemization for all amino acids, including aspartic acid. Reagents are known to cause some degree of racemization through the activation of the protected amino acid.[3] While specific data on aspartic acid is intertwined with aspartimide formation, general principles for minimizing racemization during coupling apply. Adding additives like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[3][4] Carbodiimide reagents like DCC and DIC can cause racemization, which is minimized by the addition of HOBt.[4] Phosphonium and aminium/uronium reagents like BOP, PyBOP, HBTU, and TBTU are generally efficient with low racemization, especially in the presence of HOBt.[4][5]
Q4: What role does the base play in aspartic acid racemization?
A4: The base used during both coupling and deprotection plays a critical role. During coupling, sterically hindered tertiary amines are used to minimize base-catalyzed removal of the α-carbon proton.[6] For Fmoc deprotection, the commonly used base, piperidine, can promote aspartimide formation, which is the gateway to racemization.[2][3] The use of weaker bases or modified deprotection cocktails can mitigate this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of D-Asp detected in the final peptide. | Aspartimide formation during Fmoc deprotection. | - Add HOBt or OxymaPure to the deprotection solution. - Use a weaker base like piperazine instead of piperidine for deprotection.[6][7][8] - Add a small amount of organic acid to the piperidine solution.[9] |
| High coupling temperatures, especially in microwave-assisted SPPS. | - Lower the coupling temperature. For microwave synthesis, reducing the temperature from 80°C to 50°C can limit racemization.[7][10] | |
| Inappropriate coupling reagent or additives. | - Ensure the use of an additive like HOBt or HOAt with your coupling reagent.[3] | |
| Presence of β-aspartyl peptides in the final product. | Aspartimide formation and subsequent ring-opening at the β-carbonyl. | - Employ strategies to prevent aspartimide formation as listed above. - Utilize a bulky protecting group on the Asp side chain. |
| Difficulty in coupling the amino acid following an Asp residue. | Steric hindrance from bulky protecting groups on the Asp side chain or backbone protection. | - Extend coupling times or use a more potent coupling reagent. - If using backbone protection like Dmb or Hmb on the preceding amino acid, be aware that coupling can be more difficult.[3] |
Strategies to Minimize Aspartic Acid Racemization
Modification of Deprotection Conditions
| Method | Description | Reported Effectiveness |
| Addition of HOBt to Deprotection Solution | Adding 0.1 M HOBt to the 20% piperidine/DMF deprotection solution.[6][11] | Significantly reduces aspartimide formation.[6][7][8] |
| Use of Piperazine | Replacing piperidine with a weaker base like 5% piperazine for Fmoc removal.[6][7][8] | Demonstrates significantly lower levels of aspartimide formation compared to piperidine.[6] |
| Addition of Organic Acids | Adding small amounts of an organic acid to the standard piperidine deprotection solution.[9] | Efficiently prevents the formation of aspartimide side products.[9] |
Protecting Group Strategies
| Protecting Group | Strategy | Advantages | Considerations |
| Bulky Side-Chain Esters | Using sterically hindered esters like O-3-methylpent-3-yl (OMpe) or 2,4-dimethyl-3-pentyl to protect the β-carboxyl group of Asp.[12][13] | The steric bulk physically blocks the intramolecular cyclization required for aspartimide formation.[11][13] | These protecting groups can be more expensive than the standard OtBu group. |
| Backbone Protection | Protecting the backbone amide nitrogen of the amino acid C-terminal to Asp with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[3] | Can completely eliminate aspartimide formation.[3][11] | Coupling to the protected amino acid can be difficult and may require specialized dipeptides.[3] |
| Cyanosulfurylides (CSY) | A novel protecting group for the side-chain carboxylic acid that is stable to standard SPPS conditions. | Prevents aspartimide formation and can improve solubility. | Requires a specific deprotection step using an electrophilic halogenating agent.[14] |
Experimental Protocols
Protocol 1: Fmoc-Deprotection with HOBt Additive
-
Reagent Preparation : Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection Step : Swell the peptide-resin in DMF.
-
Drain the DMF and add the deprotection solution to the resin.
-
Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF to remove piperidine and cleaved Fmoc-adducts.
-
Proceed with the coupling step.
Protocol 2: Coupling of an Aspartic Acid Residue
-
Amino Acid Activation : In a separate vessel, dissolve the Fmoc-Asp(OR)-OH (where OR is a suitable protecting group like OtBu or a bulky ester) and a coupling additive (e.g., HOBt, OxymaPure) in DMF.
-
Add the coupling reagent (e.g., DIC, HBTU) to the amino acid solution and allow for pre-activation for 5 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin.
-
Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine).
-
Allow the coupling reaction to proceed at room temperature or a controlled, reduced temperature (e.g., 50°C for microwave-assisted synthesis) for 1-2 hours.[7]
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
Visual Guides
Caption: Mechanism of Asp racemization via a succinimide intermediate.
Caption: Key strategies to mitigate aspartic acid racemization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Boc-Asp(OBzl)-ONp Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Asp(OBzl)-ONp in their peptide synthesis protocols. Our aim is to help you identify and mitigate common side products, ensuring the integrity and purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product observed during the coupling of this compound?
A1: The most prevalent and problematic side product is the formation of a succinimide derivative, commonly referred to as aspartimide.[1][2][3][4] This occurs through an intramolecular cyclization where the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid attacks the side-chain β-carboxyl group protected by the benzyl ester.[3][4][5]
Q2: What are the consequences of aspartimide formation?
A2: The formation of an aspartimide intermediate can lead to a cascade of undesirable products that can be difficult to separate from the target peptide:
-
Racemization: The α-carbon of the aspartic acid residue becomes susceptible to epimerization, leading to the incorporation of the D-aspartic acid diastereomer, which can drastically alter the peptide's biological activity.[3][4][6]
-
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles (e.g., water or the amine component in the coupling reaction) at two positions. This results in a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone is connected through the side-chain carboxyl group.[3][4]
-
Chain Termination: The succinimide ring itself can be unreactive towards the incoming amino acid, leading to truncated peptide sequences.[4]
Q3: Which peptide sequences are particularly prone to aspartimide formation?
A3: Aspartimide formation is highly sequence-dependent. The reaction is most favored when the aspartic acid residue is followed by an amino acid with a small, sterically unhindered side chain. The most problematic sequences include:
Q4: Can the choice of coupling reagents influence other side reactions?
A4: Yes. While aspartimide formation is the primary concern related to the aspartic acid residue itself, the choice of coupling method can introduce other side products. For instance, if you are preparing the this compound active ester in situ using a carbodiimide like dicyclohexylcarbodiimide (DCC), you may encounter the formation of N-acylurea, a byproduct that can be difficult to remove.[7][8]
Troubleshooting Guide
Issue: Presence of an impurity with the same mass as the target peptide but a different retention time in HPLC.
This is a classic indicator of racemization or the formation of a β-peptide, both of which can arise from an aspartimide intermediate.
| Possible Cause | Troubleshooting Steps |
| Aspartimide Formation | 1. Optimize Coupling Conditions: - Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to reduce the rate of cyclization. - Base: Use a weaker, non-nucleophilic base for neutralization steps, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like diisopropylethylamine (DIEA).[9] - Reaction Time: Minimize the coupling reaction time. Monitor the reaction closely and quench it as soon as it reaches completion.2. Use Additives: - Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the coupling reaction. These can help to suppress racemization.[9][10]3. Modify Protecting Group Strategy (for future syntheses): - Consider using a more sterically bulky protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex) or 3-methylpent-3-yl (OMpe), which can sterically hinder the intramolecular attack.[6][10] |
Issue: Presence of a significant peak in the mass spectrum corresponding to a mass loss of 18 Da from the desired product.
This suggests the presence of the stable aspartimide intermediate in your crude product.
| Possible Cause | Troubleshooting Steps |
| Incomplete conversion of the aspartimide intermediate | 1. Review Cleavage and Deprotection Conditions: - In Boc-based synthesis, the final cleavage with strong acids like HF or TFMSA can also influence aspartimide formation. Performing the cleavage at lower temperatures may help to minimize this side reaction.[11]2. Post-synthesis Treatment: - In some cases, the aspartimide can be intentionally hydrolyzed to the α- and β-peptides under controlled basic or acidic conditions, although this will result in a mixture that requires careful purification. |
Quantitative Data on Aspartimide Formation
The following table summarizes data from a study on the stability of different aspartic acid protecting groups in a model peptide sequence (VKDGYI) under prolonged exposure to 20% piperidine in DMF, simulating numerous deprotection cycles in Fmoc synthesis. While this is from an Fmoc context, it illustrates the relative stability imparted by different side-chain esters, which is a relevant chemical principle.
| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | D-Asp (%) |
| Asp(OtBu) | 2.1 | 79.5 | 18.4 |
| Asp(OMpe) | 13.9 | 50.1 | 36.0 |
| Asp(OBno) | 74.3 | 1.1 | 24.6 |
Data adapted from a study on a highly susceptible Asp-Gly sequence, demonstrating the relative propensity for side product formation with different protecting groups.[4] The benzyl-type protecting group (OBno) shows a significant reduction in aspartimide formation.
Experimental Protocols
General Protocol for Coupling using this compound in Solution Phase
-
Reactant Preparation: Dissolve the amine component (the peptide to be elongated) in a suitable aprotic solvent such as DMF or DCM.
-
Neutralization: If the amine component is a salt (e.g., a TFA salt from a previous deprotection), neutralize it with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (typically 1.1-1.5 equivalents) at 0°C.
-
Coupling: Add a solution of this compound (1.0-1.2 equivalents) in DMF to the neutralized amine solution at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature, monitoring its progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench any remaining active ester. Proceed with standard aqueous work-up and purification by chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Reaction pathway for this compound coupling and the formation of common side products.
Caption: Troubleshooting workflow for identifying and addressing side products in Asp coupling.
References
- 1. d-nb.info [d-nb.info]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. Boc-Aspartic(OBzl)-ONp | Benchchem [benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc-Asp(OBzl)-ONp Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the coupling of N-α-Boc-L-aspartic acid β-benzyl ester p-nitrophenyl ester (Boc-Asp(OBzl)-ONp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a commonly used, pre-activated amino acid derivative for peptide synthesis. Its structure is designed for controlled, sequential peptide bond formation.[1]
-
Boc (tert-butoxycarbonyl) group: Protects the α-amino group. It is stable under coupling conditions but can be easily removed with moderate acids like trifluoroacetic acid (TFA).[1]
-
Bzl (benzyl) group: A stable ester protecting the side-chain β-carboxyl group of the aspartic acid. This "permanent" protecting group prevents the side chain from participating in unwanted reactions and is typically removed at the final stage of synthesis with strong acids like anhydrous hydrogen fluoride (HF).[1][2]
-
ONp (p-nitrophenyl) ester: An "active ester" at the α-carboxyl position. The electron-withdrawing nature of the p-nitrophenyl group makes the carboxyl carbon more susceptible to nucleophilic attack by a free amino group, thus facilitating efficient peptide bond formation while minimizing the risk of racemization.[1]
Q2: What is the primary advantage of using a p-nitrophenyl (ONp) active ester?
A2: The primary advantage of using an ONp ester is that it provides a good balance between reactivity and stability. It is reactive enough to form a peptide bond under mild conditions but is generally more stable and less prone to causing racemization at the α-carbon compared to more aggressive activation methods.[1] While other active esters like pentafluorophenyl (PFP) esters are more reactive, ONp esters are a reliable and well-established choice for many standard coupling reactions.[3]
Q3: Why is aspartic acid prone to side reactions during peptide synthesis?
A3: Aspartic acid residues are particularly susceptible to an intramolecular side reaction called aspartimide formation .[4] This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic succinimide intermediate. This is especially common in sequences like Asp-Gly, Asp-Ser, and Asp-Asn.[5][6] This side reaction is highly problematic as it can lead to racemization of the aspartic acid residue, chain termination, and formation of undesired β-peptides, which are often difficult to separate from the target peptide.[7][8]
Q4: Under what conditions should I consider using a different side-chain protecting group for Aspartic Acid instead of Benzyl (Bzl)?
A4: If you are working with sequences known to be highly prone to aspartimide formation (e.g., Asp-Gly), a benzyl ester may offer insufficient protection.[7] In such cases, employing a more sterically hindered protecting group for the side chain, such as cyclohexyl (OcHex), can significantly reduce the likelihood of this side reaction by physically blocking the backbone nitrogen's ability to attack the side-chain carbonyl.[4][5]
Troubleshooting Guide for this compound Coupling
This guide addresses common issues encountered during the coupling reaction in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | 1. Incomplete deprotection of the N-terminal Boc group on the amine component. | - Ensure complete Boc removal using an appropriate TFA/DCM mixture.[9]- Perform a Kaiser test (for solid-phase) or ninhydrin test to confirm the presence of a free primary amine before coupling.[10] |
| 2. Poor quality or degradation of this compound. | - Use fresh, high-purity reagent.- Store the reagent under anhydrous conditions, as active esters are susceptible to hydrolysis.[3] | |
| 3. Steric hindrance from bulky adjacent amino acids. | - Increase the reaction time or temperature moderately (e.g., from 0°C to room temperature).- Consider using a more potent coupling additive like HOAt (1-Hydroxy-7-azabenzotriazole) in conjunction with a carbodiimide if switching from the pre-formed active ester.[11] | |
| 4. Peptide aggregation (especially in solid-phase synthesis). | - Swell the resin adequately in a suitable solvent like DMF before coupling.[11]- Perform the coupling at a slightly elevated temperature or use sonication to disrupt aggregates. | |
| Presence of Multiple Spots on TLC / Peaks in HPLC (Side Reactions) | 1. Aspartimide Formation (mass loss of 18 Da or presence of α/β isomers with the same mass). | - If using a carbodiimide-based approach instead of the ONp ester, add HOBt (1-Hydroxybenzotriazole) to the coupling reaction.[5]- For subsequent steps in Fmoc synthesis, add HOBt to the piperidine deprotection solution to suppress base-catalyzed aspartimide formation.[6]- For highly problematic sequences, re-synthesize using an Asp derivative with a bulkier side-chain protecting group (e.g., Boc-Asp(Ochex)-OH).[4][5] |
| 2. Racemization of the Aspartic Acid residue. | - Avoid excessively high temperatures or prolonged reaction times.- Avoid strong, non-nucleophilic bases like DBU. Use a weaker base such as N-methylmorpholine (NMM) or collidine if a base is required.[11] | |
| 3. Unreacted Starting Material. | - Use a slight excess (1.1 to 1.2 equivalents) of the this compound to drive the reaction to completion.[1] | |
| Difficulty in Product Purification | 1. Contamination with p-nitrophenol (HONp) , the reaction byproduct. | - During aqueous work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The basic wash will deprotonate the weakly acidic p-nitrophenol, making it soluble in the aqueous phase.[12] |
| 2. Formation of hard-to-separate byproducts (e.g., β-peptides from aspartimide). | - Optimize the coupling reaction conditions (see above) to minimize side product formation from the outset.- Utilize high-resolution purification techniques like preparative HPLC for challenging separations. |
Experimental Protocols
Protocol 1: General Solution-Phase Coupling of this compound
This protocol describes a typical coupling reaction between this compound and an amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl).
-
Neutralization of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 equivalents), dropwise to the solution to neutralize the hydrochloride salt and free the amine.[12]
-
Stir the mixture at 0°C for 15-20 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound to the neutralized amine solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.[12]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of the starting materials and the appearance of the product spot.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure dipeptide.[3][12]
-
Data Presentation
Table 1: Common Solvents for Peptide Coupling
| Solvent | Polarity | Key Characteristics | Notes |
| DMF (Dimethylformamide) | Polar Aprotic | Excellent solvating power for protected amino acids and growing peptide chains. | Most common solvent for both solid and solution-phase synthesis. Must be anhydrous. |
| DCM (Dichloromethane) | Nonpolar | Good for dissolving starting materials and for work-up procedures. | Often used in combination with DMF. Must be anhydrous.[9] |
| THF (Tetrahydrofuran) | Polar Aprotic | Good solvating properties, lower boiling point than DMF. | Must be anhydrous. Can be a good alternative to DCM or DMF.[3] |
| Acetonitrile | Polar Aprotic | Used in some specific coupling reactions. | Less common for general peptide coupling than DMF or DCM. |
Visualizations
Caption: General workflow for solution-phase this compound coupling.
Caption: Logical workflow for troubleshooting low coupling yields.
References
- 1. Boc-Aspartic(OBzl)-ONp | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of Boc-Asp(OBzl)-ONp in the Presence of Base
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of N-α-Boc-L-aspartic acid β-benzyl ester α-p-nitrophenyl ester (Boc-Asp(OBzl)-ONp) when exposed to basic conditions during chemical synthesis. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist users in minimizing side reactions and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound when using a base?
A1: The main stability issue is not the cleavage of the Boc protecting group, which is stable to most bases, but rather the base-catalyzed formation of a succinimide derivative known as aspartimide.[1] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl group.[1][2] The benzyl ester (OBzl) protecting the side-chain can make the residue susceptible to this reaction in the presence of tertiary amines.[3]
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation is a significant side reaction in peptide synthesis for several reasons:
-
Formation of Impurities: The aspartimide intermediate is unstable and can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[1][2]
-
Racemization: The stereocenter of the aspartic acid can epimerize during this process, leading to a loss of chiral purity.[1][2]
-
Chain Termination: The cyclic intermediate may be unreactive to further coupling reactions, resulting in truncated peptide sequences.
-
Difficult Purification: The resulting byproducts, particularly the β-aspartyl peptide, often have similar chromatographic properties to the desired product, making purification challenging.[4]
Q3: Which bases are most likely to cause aspartimide formation?
A3: Tertiary amines, commonly used for neutralization in Boc-based solid-phase peptide synthesis (Boc-SPPS), can promote aspartimide formation. While strong bases like piperidine, used in Fmoc-SPPS, are a major cause, the weaker tertiary amines such as diisopropylethylamine (DIEA) and triethylamine (TEA) can also facilitate this side reaction, especially with prolonged exposure.[1][3]
Q4: How can I minimize aspartimide formation when using this compound?
A4: Several strategies can be employed to reduce the risk of aspartimide formation:
-
Choice of Base: Use a sterically hindered base, such as diisopropylethylamine (DIEA), for neutralization steps.[1][5] This can reduce the extent of the side reaction compared to less hindered bases.
-
Reaction Time and Temperature: Minimize the exposure time to basic conditions and perform reactions at lower temperatures where possible.
-
Alternative Protecting Groups: For sequences particularly prone to aspartimide formation (e.g., Asp-Gly, Asp-Ser, Asp-Asn), consider using an aspartic acid derivative with a bulkier side-chain protecting group, such as cyclohexyl (OcHex), which offers greater steric hindrance and reduces the likelihood of cyclization.[1]
-
In Situ Neutralization Protocols: Employing in situ neutralization coupling protocols can also help to minimize the time the deprotected amine is exposed to basic conditions before coupling.[1]
Q5: How can I detect and quantify aspartimide formation?
A5: The most effective methods for detecting and quantifying aspartimide and its related byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Reversed-phase HPLC can separate the aspartimide intermediate and the resulting α- and β-peptides from the target peptide. The extent of the side reaction can be quantified by comparing the peak areas.[4]
-
Mass Spectrometry: MS can identify the mass of the impurities. Aspartimide formation results in a mass loss of 18 Da (loss of water) from the parent peptide. The subsequent hydrolysis products will have the same mass as the target peptide but can often be identified by fragmentation patterns in MS/MS analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired peptide and presence of multiple, difficult-to-separate impurities. | Aspartimide formation leading to a mixture of α- and β-aspartyl peptides and racemized products. | - Confirm the presence of byproducts using HPLC and MS. Look for peaks with the same mass as the desired product and a peak with a mass of -18 Da. - If confirmed, optimize the synthesis protocol by using a more sterically hindered base (e.g., switch from TEA to DIEA), reducing reaction times and temperatures during base exposure. - For highly problematic sequences, consider replacing this compound with a derivative having a bulkier side-chain protecting group like Boc-Asp(OcHex)-OH. |
| A significant peak with a mass of -18 Da is observed in the crude product analysis by MS. | Presence of the aspartimide intermediate. | - This confirms that aspartimide formation is occurring. - Implement the mitigation strategies mentioned above. - Be aware that this intermediate will likely hydrolyze during purification, leading to α- and β-aspartyl impurities that are isobaric with your target peptide. |
| Loss of chiral purity of the aspartic acid residue. | Racemization occurring via the aspartimide intermediate. | - Use a chiral HPLC method to analyze the enantiomeric purity of the aspartic acid residue after peptide hydrolysis. - Implement strategies to minimize aspartimide formation, as this is the primary pathway for racemization. |
Quantitative Data
The stability of aspartic acid derivatives is significantly influenced by the choice of the side-chain protecting group and the base used. The following table summarizes data on aspartimide formation in a model tetrapeptide containing an Asp(OBzl) residue upon treatment with a tertiary amine.
| Aspartic Acid Derivative | Base | Time (h) | Temperature | % Aspartimide Formation |
| Glu-Asp(OBzl)-Gly-Thr | Diisopropylethylamine (DIEA) | 24 | Room Temp | ~51% |
Data adapted from a study on a model tetrapeptide. The rate of aspartimide formation for the activated ester this compound itself may differ.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in the Presence of a Tertiary Amine by RP-HPLC
This protocol describes a method to assess the stability of this compound when exposed to a tertiary amine in solution.
Materials:
-
This compound
-
Tertiary amine (e.g., DIEA, TEA, N-methylmorpholine)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of the chosen tertiary amine in acetonitrile (e.g., 1 M).
-
-
Reaction Setup:
-
In a clean vial, add a defined volume of the this compound stock solution.
-
Add the tertiary amine stock solution to achieve the desired final concentration (e.g., 5-10 equivalents relative to the amino acid derivative).
-
Start a timer immediately after adding the base.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase (e.g., 95:5 Water/ACN with 0.1% TFA) to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 20-80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 270 nm (to detect the p-nitrophenyl group)
-
Inject the quenched samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (this compound) and any degradation products (e.g., the aspartimide derivative, which will have a different retention time).
-
Calculate the percentage of remaining this compound at each time point by integrating the peak areas.
-
Protocol 2: Chiral HPLC Analysis for Racemization
This protocol can be used to assess the enantiomeric purity of the aspartic acid residue after exposure to basic conditions.
Materials:
-
Sample of this compound that has been exposed to a base.
-
Chiral HPLC column suitable for the separation of Boc-amino acid enantiomers.
-
Appropriate mobile phase for the chiral column (typically a mixture of hexane/isopropanol or other non-polar/polar organic solvents).
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase.
-
Inject the sample.
-
Run the analysis under isocratic conditions.
-
Monitor the elution profile with a UV detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers of the aspartic acid derivative.
-
Calculate the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers. A number of chiral stationary phases based on macrocyclic glycopeptides are effective for separating enantiomers of N-blocked amino acids.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Base-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Boc-Asp(OBzl)-ONp Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete coupling reactions with Boc-Asp(OBzl)-ONp. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My coupling reaction with this compound is incomplete. What are the common causes and how can I troubleshoot this?
A1: Incomplete coupling with this compound, a p-nitrophenyl active ester, can stem from several factors. The primary reasons include insufficient reactivity of the amine component, steric hindrance, suboptimal reaction conditions, or degradation of the active ester.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound is not hydrolyzed. It should be stored in a desiccator to prevent moisture-induced degradation. The amine component should also be pure and free of contaminants.
-
Optimize Reaction Conditions:
-
Solvent: Use a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure all reactants are fully dissolved.
-
Temperature: While most couplings are performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes drive a sluggish reaction to completion. However, be aware that elevated temperatures can increase the risk of side reactions, including racemization.
-
Concentration: Ensure the reaction is sufficiently concentrated. A higher concentration of reactants can favor the bimolecular coupling reaction over unimolecular degradation pathways.
-
-
Extend Reaction Time: Active ester couplings can be slower than those using more potent coupling reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed for an extended period (e.g., 12-24 hours) if necessary.
-
Consider a Catalyst: The addition of 1-Hydroxybenzotriazole (HOBt) can act as a catalyst to accelerate the coupling reaction.
Q2: How can I monitor the progress of my this compound coupling reaction?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of your coupling reaction.
Experimental Protocol: TLC Monitoring
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Spot three separate lanes:
-
Lane 1: A small amount of your starting amine.
-
Lane 2: A co-spot containing both the starting amine and the reaction mixture.
-
Lane 3: The reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber with an appropriate solvent system. A common system for protected amino acids and peptides is a mixture of Chloroform and Methanol (e.g., 9:1 v/v) or Ethyl Acetate and Hexane.
-
Visualize the Plate: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp. The p-nitrophenyl group of this compound is UV active. You can also use a ninhydrin stain to visualize the amine-containing spots.
-
Interpret the Results: The disappearance of the starting amine spot in the reaction mixture lane (Lane 3) and the appearance of a new product spot (which should be less polar than the starting amine) indicate the progression of the reaction. The co-spot (Lane 2) helps to confirm the identity of the spots.
| Compound | Typical Rf Value (Illustrative) |
| Starting Amine | Lower Rf |
| This compound | Higher Rf |
| Dipeptide Product | Intermediate Rf |
Q3: I am observing a significant side product in my reaction. What is the most likely side reaction with this compound and how can I minimize it?
A3: The most common and problematic side reaction involving aspartic acid derivatives is the formation of an aspartimide.[1][2] This occurs through the intramolecular cyclization of the aspartyl residue, which can lead to a mixture of α- and β-peptides and racemization.[1]
Minimizing Aspartimide Formation:
-
Choice of Base: The use of a sterically hindered, weaker base is crucial. N-Methylmorpholine (NMM) is generally preferred over stronger or less hindered bases like Diisopropylethylamine (DIEA) or Triethylamine (TEA), as it is less likely to promote the cyclization and subsequent racemization.[3]
-
Temperature Control: Perform the coupling at room temperature or below if possible. Elevated temperatures can accelerate aspartimide formation.
-
Reaction Time: While extended reaction times may be necessary for complete coupling, excessively long times can increase the likelihood of side reactions. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
Below is a diagram illustrating the mechanism of aspartimide formation.
Q4: My reaction seems to have worked, but I am having difficulty purifying the final peptide. What is a general procedure for the work-up and purification?
A4: The work-up and purification strategy will depend on the properties of your peptide. However, a general procedure for a solution-phase coupling reaction is as follows:
Experimental Protocol: Work-up and Purification
-
Removal of p-Nitrophenol: After the reaction is complete (as determined by TLC), the yellow color from the p-nitrophenol byproduct can be removed by washing the reaction mixture.
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with a mild aqueous base (e.g., 1 M NaHCO₃ solution) to remove unreacted this compound and the p-nitrophenol byproduct. Repeat the washes until the yellow color is gone.
-
Wash with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected peptide.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The appropriate solvent system for elution will need to be determined by TLC analysis of the crude material. A gradient of Methanol in Chloroform or Ethyl Acetate in Hexane is often effective.
-
Characterization: After purification, confirm the identity and purity of the peptide using techniques such as NMR spectroscopy and mass spectrometry.
Data Summary
The following table summarizes the qualitative impact of various reaction parameters on the outcome of the coupling reaction with this compound.
| Parameter | Condition | Effect on Coupling Yield | Effect on Racemization/Aspartimide Formation | Recommendation |
| Solvent | DMF, DCM | Generally good for solubility. | Can promote side reactions if not anhydrous. | Use anhydrous, high-purity solvents. |
| Base | DIEA (strong, hindered) | Can accelerate coupling. | Higher risk of racemization and aspartimide formation.[3] | Use with caution, especially with sensitive residues. |
| NMM (weaker, less hindered) | May result in a slower reaction. | Lower risk of racemization and aspartimide formation.[3] | Recommended for minimizing side reactions. | |
| Temperature | Room Temperature | Standard condition. | - | Start with room temperature. |
| Elevated (40-50°C) | Can increase reaction rate and yield for sluggish couplings. | Significantly increases the risk of side reactions. | Use only when necessary and monitor closely. | |
| Catalyst | HOBt | Can accelerate the rate of coupling. | May help to suppress racemization. | Consider adding 1 equivalent of HOBt. |
Experimental Workflow and Decision Making
The following diagram illustrates a typical workflow for troubleshooting incomplete coupling reactions with this compound.
References
Technical Support Center: Dicyclohexylurea (DCU) Removal After DCC Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of dicyclohexylurea (DCU), a common byproduct of N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the successful purification of your target compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of DCU.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product after purification | - Co-precipitation of the product with DCU.[1] - Product is partially soluble in the solvent used for washing/precipitation. - Product degradation on silica gel during chromatography. | - Select a solvent system where the product has high solubility and DCU has low solubility. - Use a minimal amount of cold solvent for washing the DCU precipitate.[2] - Test product stability on a small amount of silica gel before performing column chromatography. |
| DCU precipitates as very fine particles, clogging the filter paper | - Rapid precipitation of DCU. | - Use a filter aid such as Celite® to form a porous layer on the filter paper.[3] - Consider using a membrane filter with a smaller pore size. |
| DCU co-elutes with the desired product during column chromatography | - The polarity of the product and DCU are very similar in the chosen eluent system.[4] | - Modify the eluent system. Adding a small amount of a more polar or less polar solvent can alter the separation.[4] - Consider using a different stationary phase, such as Florisil, which has been reported to effectively separate DCU.[4] |
| Residual DCU detected in the final product by NMR or other analytical methods | - Incomplete precipitation of DCU. - Slight solubility of DCU in the purification solvents. | - Repeat the precipitation or crystallization step.[4] - Perform a final wash of the purified product with a solvent in which DCU is known to be highly insoluble, such as diethyl ether or hexanes.[5] |
Frequently Asked Questions (FAQs)
Q1: What is dicyclohexylurea (DCU) and why is it difficult to remove?
A1: Dicyclohexylurea (DCU) is a byproduct formed during coupling reactions that utilize N,N'-dicyclohexylcarbodiimide (DCC) as an activating agent.[2] The primary challenge in removing DCU stems from its low solubility in a wide range of common organic solvents, which can lead to its co-precipitation with the desired product and contamination of the final compound.[2][6]
Q2: What are the primary methods for removing DCU?
A2: The most common strategies for DCU removal leverage its poor solubility. These methods include:
-
Filtration: As DCU often precipitates directly from the reaction mixture, it can be separated by simple filtration.[7][8]
-
Crystallization/Precipitation: The crude product can be dissolved in a suitable solvent and cooled to induce the crystallization of either the desired product or the DCU. Alternatively, an "anti-solvent" (a solvent in which the product is soluble but DCU is not) can be added to precipitate the DCU.[4][5]
-
Column Chromatography: This technique can be effective for removing trace amounts of soluble DCU.[4][7]
Q3: Are there alternative coupling reagents that avoid the formation of DCU?
A3: Yes, several alternatives to DCC can circumvent the issue of DCU formation. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct formed from EDC is water-soluble, allowing for its easy removal through an aqueous workup.[6] Another alternative is Diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct (diisopropylurea, DIU) that is often easier to remove than DCU.
Data Presentation
Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents
The following table summarizes the solubility of DCU in various organic solvents. This information is critical for selecting the appropriate solvent for filtration, crystallization, or chromatography.
| Solvent | Solubility | Temperature | Notes |
| Dichloromethane (DCM) | Soluble | Room Temperature | A significant amount of DCU can remain in solution.[5] |
| Chloroform | Soluble | Room Temperature | - |
| Tetrahydrofuran (THF) | Soluble | Room Temperature | - |
| Acetone | Soluble | Room Temperature | - |
| Ethanol | Soluble | Room Temperature | Solubility increases with heat.[4] |
| Ethyl Acetate | Sparingly Soluble | Room Temperature | Can be used for precipitation, especially at low temperatures.[3] |
| Acetonitrile | Sparingly Soluble | Room Temperature | Often used to precipitate DCU.[3] |
| Diethyl Ether | Insoluble | Room Temperature | Effective for precipitating DCU.[5] |
| Hexanes/Pentane | Insoluble | Room Temperature | Commonly used as an anti-solvent to precipitate DCU.[5] |
| Water | Insoluble | Room Temperature | DCU is not removed by aqueous washes.[5] |
Note: "Soluble" and "Insoluble" are general terms. The exact solubility can vary depending on the specific conditions.
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This is often the first and simplest method for removing the bulk of DCU.
Methodology:
-
Upon completion of the reaction, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.
-
Set up a Büchner funnel with a piece of filter paper.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the cold reaction mixture through the funnel under vacuum.
-
Wash the collected DCU precipitate on the filter paper with a minimal amount of cold reaction solvent to recover any entrained product.
-
The filtrate contains the desired product and can be carried forward for further purification.
Protocol 2: Removal of DCU by Crystallization/Precipitation
This method is effective for removing residual DCU after an initial filtration.
Methodology:
-
Concentrate the filtrate from Protocol 1 under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimum amount of a suitable solvent in which the desired product is soluble, but DCU has low solubility (e.g., cold ethyl acetate or acetonitrile).[3]
-
Alternatively, dissolve the crude product in a small amount of a solvent like dichloromethane, and then add an "anti-solvent" such as hexanes or diethyl ether to induce the precipitation of DCU.[5]
-
Cool the mixture in an ice bath or refrigerator for at least 30 minutes to maximize DCU precipitation.
-
Filter the mixture to remove the precipitated DCU.
-
The filtrate contains the purified product.
Protocol 3: Removal of DCU by Column Chromatography
This method is suitable for removing trace amounts of DCU that remain in solution.
Methodology:
-
After initial filtration and concentration of the reaction mixture, dissolve the crude product in a minimal amount of the solvent that will be used to load the column (e.g., dichloromethane or the initial eluent).
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexanes).
-
Load the dissolved crude product onto the column.
-
Elute the column with a solvent system of appropriate polarity to separate the desired product from DCU. A common eluent system is a gradient of ethyl acetate in hexanes.[9] The polarity should be carefully optimized by thin-layer chromatography (TLC) beforehand.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product, free of DCU.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the final product.
Mandatory Visualization
Diagram 1: General Workflow for DCU Removal
Caption: A logical workflow illustrating the general steps for separating the desired product from the DCU byproduct.
Diagram 2: Troubleshooting Logic for DCU in Final Product
Caption: A decision-making diagram for troubleshooting the presence of residual DCU in the purified product.
References
- 1. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Influence of solvent polarity on Boc-Asp(OBzl)-ONp reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Asp(OBzl)-ONp in peptide synthesis. The following sections address common issues related to solvent polarity and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the general role of solvent polarity in this compound coupling reactions?
A1: Solvent polarity plays a crucial role in this compound coupling reactions by influencing reactant solubility, the rate of the reaction, and the prevalence of side reactions. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), and Dichloromethane (DCM) are commonly used. These solvents effectively dissolve the protected amino acid active ester and the growing peptide chain, facilitating the coupling reaction.[1] The choice of solvent can affect the solvation of reactants and intermediates, thereby influencing the reaction kinetics.
Q2: Which type of solvent is generally preferred for this compound couplings?
A2: Polar aprotic solvents are generally preferred for active ester coupling reactions, including those with p-nitrophenyl esters like this compound.[2] Solvents such as DMF, N,N-Dimethylacetamide (DMA), and acetonitrile are suitable as they provide good solubility for the reactants and do not interfere with the reaction by solvating the nucleophile (the amine component) as strongly as polar protic solvents would.[2] This leads to a more "naked" and reactive nucleophile, which can enhance the coupling rate.
Q3: What is aspartimide formation, and how is it influenced by the solvent?
A3: Aspartimide formation is a significant intramolecular side reaction that occurs with aspartic acid residues, leading to a stable succinimide intermediate.[3] This intermediate can lead to racemization and the formation of undesired β-aspartyl peptides upon ring-opening.[3] This side reaction is often base-catalyzed and can be more prevalent in polar aprotic solvents like DMF, which can facilitate the necessary cyclization.[3] While more commonly discussed in the context of Fmoc deprotection with piperidine, the basic conditions of the coupling step (often using a tertiary amine base) can also promote this side reaction.
Q4: Can using a less polar solvent reduce side reactions?
A4: Using a less polar solvent, or a mixture of solvents, can sometimes mitigate side reactions. For instance, changing the solvent to a more disruptive one like NMP or a mixture of DMF/DCM can help to break up peptide aggregation that may be hindering the main reaction.[1] However, the solubility of all reactants must be carefully considered, as poor solubility in a less polar solvent will significantly slow down or inhibit the desired coupling reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low Coupling Yield | 1. Poor Solvation: The peptide-resin or reactants are not well-solvated in the chosen solvent, leading to poor reaction kinetics. | 1a. Switch Solvent: Change to a solvent with better solvation properties for your specific peptide sequence. DMF and DMA generally provide superior peptide-resin solvation compared to NMP or DMSO.[1]1b. Use a Solvent Mixture: Consider using a mixture, such as DMF/DCM, to improve solubility and disrupt potential secondary structures. |
| 2. Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites. | 2a. Change to NMP or add DMSO: These solvents are known to be more effective at disrupting hydrogen bonding and breaking up aggregates.[1]2b. Sonication: Apply sonication to the reaction mixture to help break apart aggregates. | |
| Presence of Side Products (e.g., β-aspartyl peptide) | 1. Aspartimide Formation: The reaction conditions (solvent, base, temperature) are favoring the intramolecular cyclization of the aspartic acid residue. | 1a. Minimize Reaction Time: Ensure the coupling reaction is as rapid and efficient as possible to reduce the time the activated aspartic acid is exposed to basic conditions.1b. Use a Weaker Base: If applicable to your specific protocol, consider using a weaker, more sterically hindered base.1c. Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the side reaction. |
| Incomplete Reaction (Unreacted Starting Material) | 1. Steric Hindrance: The amino acid being coupled is sterically hindered, slowing down the reaction. | 1a. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours).1b. Increase Temperature: Gentle heating can sometimes overcome the activation energy barrier for sterically hindered couplings.1c. Switch to a More Powerful Coupling Reagent: If using an in-situ activation method, consider switching to a more potent reagent like HATU or HBTU. |
| 2. Deactivation of Active Ester: The p-nitrophenyl ester is hydrolyzing or degrading over the course of the reaction. | 2a. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the active ester.2b. Use Fresh Reagents: Ensure your this compound and other reagents are of high quality and not degraded. |
Data Presentation
The following table summarizes representative coupling yields in various polar aprotic solvents during solid-phase peptide synthesis. While this data is for the synthesis of CGRP(8-37) and not specifically for a this compound coupling, it illustrates the significant impact of solvent choice on reaction efficiency.
| Solvent | Dielectric Constant (ε) at 20°C | Average Coupling Yield (%) | Key Observation |
| N-Methylpyrrolidone (NMP) | 32.2 | 78.1 | Inefficient solvation of the peptide-resin. |
| Dimethylsulfoxide (DMSO) | 46.7 | 91.8 | Moderate peptide-resin solvation. |
| N,N-Dimethylacetamide (DMA) | 37.8 | 98.0 | Superior peptide-resin solvation. |
| N,N-Dimethylformamide (DMF) | 36.7 | 99.5 | Most effective peptide-resin solvation, leading to the highest yield and purity.[1] |
Data adapted from a study on the solid-phase synthesis of human-alpha-calcitonin gene-related peptide(8-37).[1]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling using this compound
This protocol describes a general method for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Tertiary base (e.g., N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA))
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in the chosen anhydrous solvent. Add the tertiary base (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes.
-
Coupling Reaction: Add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the neutralized amino component solution.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the reactants and solvent.
-
Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Monitoring Reaction Progress by HPLC
System:
-
Reverse-phase HPLC system with a C18 column.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., 50% acetonitrile in water).
-
Injection: Inject the prepared sample onto the HPLC system.
-
Gradient: Run a linear gradient from low %B to high %B (e.g., 5% to 95% B over 20 minutes) to elute the starting materials and product.
-
Analysis: Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the product peak. The retention times will need to be determined using standards of the starting materials.
Visualizations
Caption: General workflow for a solution-phase coupling reaction using this compound.
Caption: Troubleshooting logic for addressing low coupling yield in peptide synthesis.
References
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of coupling rate constants of N -t-Butyloxycarbonyl-amino acid-active esters | JHAM | Journal of the Indian Institute of Science [journal.iisc.ac.in]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Managing Peptides Containing Asp(OBzl) Residues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing aggregation and other common issues encountered when working with peptides containing Asp(OBzl) residues.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Asp(OBzl) residues prone to aggregation and difficult to dissolve? A1: The primary reason is the hydrophobicity imparted by the benzyl (Bzl) protecting group on the aspartic acid side chain.[1] The presence of this large, aromatic group, and often an N-terminal Z-group as well, significantly decreases the peptide's affinity for aqueous solutions and promotes intermolecular hydrophobic interactions, leading to aggregation and poor solubility.[1] Peptides with a high content of hydrophobic residues (50% or more) are frequently insoluble or only sparingly soluble in aqueous buffers.[1]
Q2: What is aspartimide formation and how does it relate to aggregation? A2: Aspartimide formation is a significant side reaction that occurs during peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2][3] It is a base-catalyzed cyclization of the aspartic acid residue, which can subsequently reopen to form a mixture of desired α-peptides and undesired β-peptides, or react with piperidine to form piperidide adducts.[3] These impurities are often difficult to separate from the target peptide due to their similar properties, leading to low purity. This mixture of closely related, and potentially misfolded, species can contribute to aggregation and product loss.
Q3: My Asp(OBzl)-containing peptide dissolved in an organic solvent but precipitated when I diluted it into my aqueous buffer. What should I do? A6: This common issue indicates that the peptide's solubility limit in the final aqueous solution has been exceeded.[1] To resolve this, try the following strategies:
-
Reverse Addition: Instead of adding the buffer to your concentrated peptide stock, add the peptide stock solution dropwise into the vortexing aqueous buffer. This method prevents localized high peptide concentrations that can initiate precipitation.[1]
-
Reduce Final Concentration: Your target concentration may be too high. You may need to lyophilize the peptide again, remove the solvent, and restart the dissolution process aiming for a lower final concentration.[1]
-
Use Co-solvents: The final buffered solution may require a small percentage of an organic solvent (e.g., DMSO) to maintain peptide solubility. For most cellular assays, a final concentration of up to 1% DMSO is generally well-tolerated.[1]
Q4: Are there alternative protecting groups for Asp that can minimize these issues for future syntheses? A4: Yes, for Fmoc-based solid-phase peptide synthesis (SPPS), several modern protecting groups are designed to reduce aspartimide formation. Sterically hindered protecting groups like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH have demonstrated a remarkable ability to suppress this side reaction.[2] Another strategy involves using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), which prevent the intermolecular hydrogen bonding that leads to aggregation and also block aspartimide formation.[3][4] For particularly problematic Asp-Gly sequences, using a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended as it can completely prevent aspartimide formation.[4]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and handling of Asp(OBzl)-containing peptides, offering potential causes and solutions.
Issue 1: Low Yield and Purity After Synthesis and Cleavage
-
Potential Cause: Significant aspartimide formation during synthesis, especially if the sequence contains motifs like Asp-Gly, Asp-Ala, or Asp-Ser.[3] This creates a mixture of hard-to-separate impurities, including α- and β-peptides and piperidides.
-
Solution 1 - Synthesis Modification: During Fmoc-SPPS, add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to help suppress the cyclization reaction.[3]
-
Solution 2 - Alternative Building Blocks: For future syntheses, switch to a more robust protecting group such as Fmoc-Asp(OBno)-OH, which has been shown to significantly reduce aspartimide formation.[2]
-
Solution 3 - Backbone Protection: Incorporate a backbone-protecting group (Hmb or Dmb) on the residue preceding the aspartic acid. This physically blocks the cyclization reaction.[3]
Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
-
Potential Cause: The growing peptide chain, particularly if it is hydrophobic, can self-associate on the resin through intermolecular hydrogen bonds.[3] This leads to poor solvation, resulting in incomplete deprotection and coupling reactions, which is often observed as resin shrinking.[5]
-
Solution 1 - Change Solvents: Switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or add DMSO to the reaction mixture to improve solvation.[3]
-
Solution 2 - Disruptive Additives: Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[3][5]
-
Solution 3 - Elevated Temperature/Microwave: Perform couplings at a higher temperature or utilize microwave-assisted synthesis to provide energy that disrupts secondary structures and enhances reaction kinetics.[3][6]
-
Solution 4 - Structure-Breaking Residues: If the sequence allows, incorporate pseudoprolines or a Dmb/Hmb-protected residue every six to seven amino acids to disrupt the formation of secondary structures that lead to aggregation.[3][4]
Issue 3: Poor Solubility and Aggregation During HPLC Purification
-
Potential Cause: The hydrophobic nature of the Asp(OBzl) residue and the overall peptide sequence can cause the peptide to precipitate on the column or elute poorly.
-
Solution 1 - Pre-Purification Disaggregation: Before injection, attempt to disaggregate the crude peptide by dissolving it in a strong organic solvent like DMSO or DMF, then gradually diluting it with the initial mobile phase.
-
Solution 2 - Optimize Mobile Phase: Increase the organic solvent (e.g., acetonitrile) concentration in the initial mobile phase. For extremely difficult peptides, consider adding a stronger solubilizing agent like isopropanol or hexafluoroisopropanol (HFIP) to the mobile phase.
-
Solution 3 - Adjust pH: Peptides are typically most soluble at a pH far from their isoelectric point (pI). Adjust the pH of your purification buffers accordingly to increase the net charge on the peptide and enhance solubility through electrostatic repulsion.[7]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving aggregation and purity issues with Asp(OBzl)-containing peptides.
Caption: Troubleshooting workflow for Asp(OBzl) peptide issues.
Quantitative Data Summary
The choice of side-chain protecting group for aspartic acid is critical for minimizing side reactions that can lead to aggregation. The following table compares the effectiveness of different Fmoc-compatible protecting groups in suppressing aspartimide formation in a model peptide.
| Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages | Aspartimide Formation (%) |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | Standard, cost-effective | Prone to significant aspartimide formation | ~15-25% |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | Increased steric hindrance reduces aspartimide formation | More expensive than OtBu | ~5-10% |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | Extremely effective at minimizing aspartimide by-products | Higher cost and molecular weight | <2% |
| Fmoc-Asp(CSY)-OH | 20% Piperidine/DMF | Completely suppresses aspartimide formation; improves solubility | Requires a separate, non-standard deprotection step | Not Applicable |
| Data adapted from comparative studies on scorpion toxin II model peptides.[2] |
Experimental Protocols
Protocol 1: Systematic Solubility Testing for Asp(OBzl)-Containing Peptides
This protocol provides a stepwise approach to determine the optimal solvent for a peptide containing hydrophobic residues like Asp(OBzl).[1]
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weigh a small test amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
-
Initial Dissolution in Organic Solvent:
-
Add a minimal volume of high-purity, anhydrous DMSO (e.g., 20 µL) to the peptide.
-
Vortex the tube for 30-60 seconds.
-
If the peptide is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect for any remaining particulate matter. If the solution is clear, the peptide is dissolved. If not, consider alternative organic solvents like DMF.
-
-
Dilution into Aqueous Buffer:
-
Prepare the desired final aqueous buffer.
-
While vigorously vortexing the buffer, add the concentrated peptide stock solution drop-by-drop.
-
Continuously monitor the solution for any signs of cloudiness or precipitation.
-
-
Troubleshooting and Final Steps:
-
If precipitation occurs during dilution, you must either lower the final peptide concentration or increase the percentage of the organic co-solvent in the final solution.
-
Once a clear solution is achieved, centrifuge the final solution (e.g., at 10,000 x g for 5 minutes) to pellet any insoluble micro-aggregates before use.
-
Protocol 2: Minimizing Aspartimide Formation During Fmoc-SPPS
This protocol modification can reduce the rate of aspartimide formation during the base-catalyzed Fmoc deprotection step.[3]
-
Prepare a Modified Deprotection Solution: Create a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Standard SPPS Coupling: Perform the coupling of the next Fmoc-amino acid to the N-terminus of the peptide-resin as per your standard protocol.
-
Wash Step: Following the coupling reaction, wash the peptide-resin thoroughly with DMF to remove excess reagents.
-
Modified Deprotection:
-
Add the 20% piperidine / 0.1 M HOBt solution to the peptide-resin.
-
Allow the deprotection reaction to proceed for the standard time (e.g., 2 x 10 minutes). The HOBt additive will buffer the basicity and suppress the cyclization side reaction.
-
-
Wash and Continue: Thoroughly wash the resin with DMF to remove the deprotection solution and piperidine adducts before proceeding to the next coupling cycle.
Protocol 3: Using "Magic Mixture" for Aggregated Sequences in SPPS
For extremely difficult or aggregating sequences, a specialized solvent system known as the "Magic Mixture" can be employed to disrupt secondary structures.[3][5]
-
Prepare the Solvent System:
-
Acylation/Coupling Solvent: A mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate.
-
Deprotection Solvent: 20% piperidine in the acylation solvent mixture.
-
-
Perform SPPS at Elevated Temperature:
-
Carry out both the coupling and deprotection steps at an elevated temperature (e.g., 55 °C) using the respective solvent systems.
-
-
Procedure:
-
For the coupling step, dissolve the amino acid and activation reagents in the acylation solvent and perform the reaction at 55 °C.
-
After washing, perform the Fmoc-cleavage using the deprotection solvent, also at 55 °C.
-
The combination of the solvent mixture, detergent, and elevated temperature works synergistically to break up on-resin aggregates and improve reaction efficiency.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Assessing the Purity of Boc-Asp(OBzl)-ONp
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid derivatives is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of Boc-Asp(OBzl)-ONp, a key building block in solid-phase peptide synthesis. Experimental protocols and supporting data are presented to offer a thorough understanding of each method's capabilities and limitations.
Introduction to Purity Assessment of this compound
This compound, or N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(p-nitrophenyl) ester β-benzyl ester, is a pre-activated amino acid derivative designed for efficient peptide bond formation. Ensuring its purity is critical as impurities can lead to the formation of deletion sequences, side-product peptides, and overall lower yield and purity of the final peptide product. The primary analytical method for assessing the purity of such compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution, sensitivity, and quantitative accuracy. However, other methods can provide complementary information.
High-Performance Liquid Chromatography (HPLC) Analysis
RP-HPLC is the gold standard for the purity assessment of protected amino acids like this compound. The technique separates compounds based on their hydrophobicity, allowing for the quantification of the main component and the detection of various impurities.
Experimental Protocol: High-Resolution RP-HPLC
This protocol is designed to achieve excellent separation of this compound from its potential impurities.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Sample Diluent: 1:1 (v/v) mixture of acetonitrile and water.
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent to obtain a concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 260 nm (to detect the p-nitrophenyl group) and 220 nm (for general peptide bond absorbance).
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 30 |
| 25.0 | 80 |
| 25.1 | 100 |
| 30.0 | 100 |
| 30.1 | 30 |
| 35.0 | 30 |
4. Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak in the chromatogram.
Logical Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound using RP-HPLC.
Comparison with Alternative Analytical Methods
While HPLC is the primary method for purity analysis, other techniques can provide valuable, often orthogonal, information. The following table compares HPLC with these alternatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Thin Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ions. | Separation based on differential migration on a solid support with a liquid mobile phase. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Structural elucidation and confirmation of identity. Can be used for quantitative analysis (qNMR). | Confirmation of molecular weight and identification of impurities. | Rapid, qualitative assessment of purity and reaction monitoring. |
| Advantages | High resolution, high sensitivity, excellent quantitation, and well-established methods. | Provides detailed structural information, non-destructive. | High sensitivity, provides molecular weight information, can be coupled with LC for enhanced separation and identification. | Simple, rapid, low cost, and requires minimal sample preparation. |
| Limitations | Requires reference standards for identification, potential for co-elution of impurities. | Lower sensitivity compared to HPLC and MS, requires higher sample concentration, complex spectra for mixtures. | May not separate isomers, quantification can be challenging without isotopic standards. | Low resolution, primarily qualitative, not easily automated. |
| Typical Impurities Detected | Starting materials (Boc-Asp(OBzl)-OH), p-nitrophenol, diastereomers, and other synthesis-related by-products. | Can identify major structural impurities and residual solvents. | Can identify impurities with different molecular weights, such as by-products from incomplete reactions. | Gross impurities, starting materials, and major side-products. |
Potential Impurity Formation Pathways
Understanding the potential sources of impurities is crucial for developing a robust analytical method. The following diagram illustrates the key synthetic step and potential side reactions.
Caption: Potential impurity formation pathways during the synthesis of this compound.
Conclusion
For the routine and quantitative purity assessment of this compound, RP-HPLC remains the most suitable and widely accepted method. Its high resolving power and sensitivity allow for the accurate determination of the main component and the detection of critical impurities that could impact the outcome of peptide synthesis. While techniques like NMR and Mass Spectrometry are invaluable for structural confirmation and impurity identification, they are best used as complementary methods to the quantitative data provided by HPLC. Thin Layer Chromatography serves as a rapid, preliminary check but lacks the resolution and quantitative capabilities of HPLC. A combination of these analytical techniques provides a comprehensive quality control strategy for this essential peptide synthesis reagent.
Characterization of Boc-Asp(OBzl)-ONp: A Comparative Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the purity and structural integrity of protected amino acid building blocks are paramount. This guide provides a comprehensive comparison of the analytical characterization of N-α-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester α-p-nitrophenyl ester (Boc-Asp(OBzl)-ONp) with alternative aspartic acid protection strategies, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Performance Comparison: Spectroscopic and Spectrometric Data
Table 1: ¹H NMR Data Comparison (Expected Shifts in CDCl₃)
| Compound | Boc (9H, s) | α-H (1H, m) | β-CH₂ (2H, m) | Benzyl CH₂ (2H, s) | Benzyl Ar-H (5H, m) | Activating/Protecting Group Protons |
| This compound | ~1.45 | ~4.7 | ~3.0-3.2 | ~5.15 | ~7.35 | ONp: ~7.4 (d, 2H), ~8.2 (d, 2H) |
| Boc-Asp(OBzl)-OH | ~1.45 | ~4.5-4.7 | ~2.8-3.0 | ~5.14 | ~7.36 | - |
| Boc-Asp(OAll)-OH | ~1.46 | ~4.5 | ~2.8-2.9 | - | - | Allyl: ~5.9 (m, 1H), ~5.3 (m, 2H), ~4.6 (d, 2H) |
| Boc-Asp(O-cHex)-OH | ~1.45 | ~4.5 | ~2.8-2.9 | - | - | Cyclohexyl: ~4.8 (m, 1H), ~1.2-1.9 (m, 10H) |
| Fmoc-Asp(OtBu)-OH | - | ~4.6-4.8 | ~2.8-3.0 | - | - | Fmoc: ~7.3-7.8 (m, 8H), ~4.2-4.5 (m, 3H); t-Butyl: ~1.45 (s, 9H) |
Table 2: ¹³C NMR Data Comparison (Expected Shifts in CDCl₃)
| Compound | Boc (C(CH₃)₃) | Boc (C(CH₃)₃) | α-C | β-C | β-C=O | Benzyl CH₂ | Benzyl Ar-C | α-C=O | Activating/Protecting Group Carbons |
| This compound | ~80.5 | ~28.3 | ~50.0 | ~37.0 | ~171.0 | ~67.0 | ~128.0-135.0 | ~169.0 | ONp: ~122.0, ~125.0, ~145.0, ~155.0 |
| Boc-Asp(OBzl)-OH | ~80.2 | ~28.3 | ~50.1 | ~36.8 | ~171.5 | ~66.8 | ~128.4-135.7 | ~175.0 | - |
| Boc-Asp(OAll)-OH | ~80.0 | ~28.3 | ~50.2 | ~36.5 | ~171.2 | - | - | ~175.5 | Allyl: ~131.5, ~118.9, ~65.8 |
| Boc-Asp(O-cHex)-OH | ~80.1 | ~28.4 | ~50.3 | ~36.9 | ~170.5 | - | - | ~175.8 | Cyclohexyl: ~73.0, ~31.5, ~25.4, ~23.7 |
| Fmoc-Asp(OtBu)-OH | - | - | ~50.5 | ~37.5 | ~170.8 | - | - | ~174.5 | Fmoc: ~141.0-144.0, ~120.0-128.0, ~67.5, ~47.2; t-Butyl: ~82.5, ~28.1 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pattern |
| This compound | C₂₂H₂₄N₂O₈ | 444.44 | 445.16 | Loss of Boc group (-100), loss of benzyl group (-91), loss of nitrophenyl group (-122) |
| Boc-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 324.14 | Loss of Boc group (-100), loss of benzyl group (-91) |
| Boc-Asp(OAll)-OH | C₁₂H₁₉NO₆ | 273.28 | 274.12 | Loss of Boc group (-100), loss of allyl group (-41) |
| Boc-Asp(O-cHex)-OH | C₁₅H₂₅NO₆ | 315.36 | 316.17 | Loss of Boc group (-100), loss of cyclohexyl group (-83) |
| Fmoc-Asp(OtBu)-OH | C₂₃H₂₅NO₆ | 411.45 | 412.17 | Loss of Fmoc group (-222), loss of t-butyl group (-56) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A robust method for confirming the structure and purity of protected amino acids.
1. Sample Preparation:
-
Weigh 5-10 mg of the protected amino acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument.
2. ¹H NMR Acquisition:
-
The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include 16-64 scans with a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
-
The spectrum is acquired on the same instrument, typically at 100 or 125 MHz.
-
Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the low natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique ideal for analyzing thermally labile and non-volatile molecules like protected amino acids, minimizing fragmentation and allowing for the observation of the molecular ion.
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.
2. Instrumentation and Analysis:
-
The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.
Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a protected amino acid such as this compound.
Caption: Workflow for the characterization of protected amino acids.
A Comparative Guide to Boc-Asp(OBzl)-ONp and Other Activated Esters in Peptide Synthesis
For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the selection of an appropriate amino acid activation strategy is paramount to achieving high yields, purity, and stereochemical integrity in synthetic peptides. This guide provides an objective comparison of Boc-Asp(OBzl)-ONp, a classical activated ester, with other commonly employed activated esters and in situ activation methods for the incorporation of aspartic acid residues in peptide synthesis.
Introduction to Activated Esters in Peptide Synthesis
The formation of a peptide bond requires the activation of the carboxylic acid moiety of an N-protected amino acid to facilitate nucleophilic attack by the amino group of the incoming amino acid or peptide chain. The activated ester approach involves the conversion of the carboxylic acid into a more reactive ester, which can then readily react with an amine. The ideal activated ester should be reactive enough to ensure efficient coupling but stable enough to be isolated, stored, and to minimize side reactions such as racemization.
This compound, or N-α-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester p-nitrophenyl ester, is a well-established activated ester used in peptide synthesis. The Boc group provides temporary protection of the α-amino group, while the benzyl ester protects the side-chain carboxyl group. The p-nitrophenyl (ONp) ester serves as the activating group for the α-carboxyl function.
Comparative Analysis of Activated Esters
The performance of an activated ester is primarily evaluated based on its coupling efficiency, reaction rate, and its propensity to induce racemization. Below is a comparison of this compound with other common activation strategies.
Data Presentation
| Activation Method | Activating Group | Relative Reactivity | Typical Coupling Time | Racemization Risk | Key Considerations |
| This compound | p-Nitrophenyl (ONp) | Moderate | Hours to days | Low for urethane-protected amino acids | Cost-effective, stable, and isolable active esters. Slower reaction times can lead to incomplete coupling.[1] |
| Boc-Asp(OBzl)-OSu | N-Hydroxysuccinimidyl (NHS) | Higher than ONp | Hours | Low for urethane-protected amino acids | Generally more reactive than ONp esters. The byproduct, N-hydroxysuccinimide, is water-soluble, facilitating purification.[2] |
| In situ Activation (DCC/HOBt) | N/A (forms HOBt ester in situ) | High | 1-4 hours | Low to Moderate | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization. The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove in solution-phase synthesis.[3][4] |
| In situ Activation (HBTU/HOBt) | N/A (forms HOBt ester in situ) | Very High | 15-60 minutes | Low | Faster and often more efficient than carbodiimide methods. Can lead to guanidinylation of the N-terminus as a side reaction.[3][5] |
| In situ Activation (HATU/HOAt) | N/A (forms HOAt ester in situ) | Excellent | 15-60 minutes | Very Low | Generally considered one of the most efficient coupling methods with superior racemization suppression due to the properties of HOAt.[3] |
Signaling Pathways and Experimental Workflows
Peptide Coupling Reaction Mechanism
The fundamental process of peptide bond formation via an activated ester involves the nucleophilic attack of the free amino group of one amino acid on the activated carbonyl carbon of another.
Caption: General mechanism of peptide bond formation using an activated ester.
Experimental Workflow for a Typical Coupling Reaction in SPPS
Solid-Phase Peptide Synthesis (SPPS) involves a cyclical process of deprotection, washing, coupling, and washing.
Caption: A single cycle of solid-phase peptide synthesis (SPPS).
Key Experimental Protocols
Protocol 1: Coupling using this compound (Solution Phase)
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in DMF.
-
Add DIEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.05 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: In situ Coupling of Boc-Asp(OBzl)-OH using DCC/HOBt (Solid Phase)
Materials:
-
Boc-Asp(OBzl)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Resin with a free N-terminal amine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DCM, then DMF.
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3.0 eq relative to resin loading) and HOBt (3.0 eq) in DMF.
-
Cool the amino acid solution to 0 °C and add DCC (3.0 eq). Stir for 15-30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the pre-activated amino acid solution to remove the DCU and add the filtrate to the resin.
-
Add DIEA (3.0 eq) to the resin slurry.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.
Discussion of Side Reactions
Racemization
Racemization is a critical side reaction that can compromise the biological activity of the final peptide. The primary mechanism for racemization of N-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate. The acidity of the α-proton of this intermediate allows for its abstraction by a base, leading to a loss of stereochemistry.
The use of additives like HOBt and HOAt significantly suppresses racemization by converting the highly reactive activated intermediate into a more stable active ester that is less prone to oxazolone formation. HOAt is generally more effective than HOBt due to its higher acidity.
Aspartimide Formation
Aspartic acid residues, particularly when the side chain is protected as a benzyl ester, are prone to forming a cyclic succinimide derivative known as aspartimide.[6] This side reaction is sequence-dependent, occurring more readily in Asp-Gly, Asp-Ala, and Asp-Ser sequences, and can be catalyzed by both acid and base.[7] Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides and can also result in racemization of the aspartic acid residue.[8][9]
Mitigation Strategies:
-
Use of bulkier side-chain protecting groups: The cyclohexyl (OcHex) ester is known to reduce aspartimide formation compared to the benzyl (OBzl) ester.[7]
-
Optimized coupling conditions: Using milder bases and shorter reaction times can help minimize this side reaction.
-
Backbone protection: The introduction of a protecting group on the backbone amide nitrogen following the aspartic acid residue can prevent cyclization.
Conclusion and Recommendations
The choice of activation method for Boc-Asp(OBzl)-OH depends on the specific requirements of the synthesis.
-
This compound remains a viable option for simple solution-phase syntheses where its stability and ease of handling are advantageous. However, its slower reaction kinetics may not be suitable for more demanding solid-phase syntheses.
-
NHS esters offer a slight reactivity advantage over ONp esters and are a good alternative for pre-activated ester strategies.
-
In situ activation with carbodiimides and HOBt is a cost-effective and reliable method for both solution and solid-phase synthesis, offering a good balance between efficiency and racemization suppression.
-
For the highest coupling efficiency and minimal racemization, particularly in the synthesis of long or difficult peptide sequences, in situ activation with uronium/aminium or phosphonium salt reagents such as HBTU and HATU is the recommended approach. These reagents provide rapid and clean coupling reactions, leading to higher purity of the final peptide product.
Ultimately, the optimal strategy will be determined by factors such as the scale of the synthesis, the complexity of the target peptide, and the desired balance between cost, efficiency, and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.iris-biotech.de [media.iris-biotech.de]
The Benzyl Advantage: A Comparative Guide to OBzl as a Side-Chain Protecting Group for Aspartic Acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the side chain of aspartic acid (Asp) is a critical decision that profoundly impacts the purity, yield, and ultimately the biological activity of the final peptide. This guide provides an objective comparison of the classical benzyl (OBzl) protecting group with modern alternatives, supported by experimental data to inform strategic decisions in peptide synthesis.
The trifunctional nature of aspartic acid presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary side reaction, aspartimide formation, is a base-catalyzed intramolecular cyclization that can lead to a cascade of undesirable byproducts, including racemization and the formation of β-peptides. These impurities are often difficult to separate from the target peptide and can have significant consequences for its biological function. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.
This guide focuses on the advantages of using the benzyl ester (OBzl) as a side-chain protecting group for aspartic acid, primarily within the context of the tert-butyloxycarbonyl (Boc) SPPS strategy. Its performance will be compared with the more commonly used tert-butyl (OtBu) ester and other sterically hindered alternatives employed in 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS.
The OBzl Protecting Group in Boc-SPPS: A Strategy to Mitigate Base-Catalyzed Side Reactions
The use of Boc-Asp(OBzl)-OH is a cornerstone of the classical Boc/Bn SPPS strategy. In this approach, the temporary Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups are cleaved at the final step with a strong acid, typically hydrofluoric acid (HF).
The primary advantage of this strategy is the complete avoidance of the strong bases, like piperidine, that are used for Fmoc group removal. This inherently eliminates the primary pathway for base-catalyzed aspartimide formation during the synthetic cycles.
However, the Boc/Bn strategy is not without its drawbacks. The final cleavage with HF is a hazardous procedure that requires specialized equipment. Furthermore, while base-catalyzed aspartimide formation is avoided during synthesis, acid-catalyzed aspartimide formation can still occur during the final cleavage step. The use of sterically hindered esters, such as the cyclohexyl ester (OcHex), has been shown to reduce this side reaction in Boc-based synthesis.[]
Comparison with Fmoc-SPPS Alternatives
In the more widely adopted Fmoc-SPPS, the standard protecting group for the aspartic acid side chain is the tert-butyl ester (OtBu). While effective for many sequences, it is prone to aspartimide formation in problematic motifs. To address this, a range of alternative protecting groups with increased steric hindrance have been developed. The following table summarizes the performance of various protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly susceptible to aspartimide formation.
| Protecting Group Strategy | Aspartic Acid Derivative | % Aspartimide Formation (prolonged piperidine treatment) | % D-Asp Formation (prolonged piperidine treatment) | Final Cleavage Conditions | Key Advantages | Key Disadvantages |
| Boc/Bn SPPS | Boc-Asp(OBzl)-OH | Not applicable (no piperidine used) | Low during synthesis | Strong acid (e.g., HF) | Avoids base-catalyzed aspartimide formation during synthesis. | Harsh and hazardous final cleavage; Potential for acid-catalyzed aspartimide formation.[] |
| Fmoc/tBu SPPS | Fmoc-Asp(OtBu)-OH | ~2.23% per cycle | High | TFA | Milder cleavage conditions. | Prone to base-catalyzed aspartimide formation.[2] |
| Fmoc/tBu SPPS | Fmoc-Asp(OMpe)-OH | Significantly reduced vs. OtBu | Reduced vs. OtBu | TFA | Increased steric hindrance reduces aspartimide formation.[3] | Higher cost than OtBu. |
| Fmoc/tBu SPPS | Fmoc-Asp(OBno)-OH | ~0.14% per cycle | Very Low | TFA | Virtually eliminates aspartimide formation and racemization.[2][4] | Highest relative cost. |
Data for Fmoc-SPPS is based on the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH and represents the extent of side reactions after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Nα-Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (4 equivalents) is pre-activated with a coupling reagent such as HBTU (3.95 equivalents) in the presence of a base like DIPEA (6 equivalents) in DMF. This solution is then added to the resin and allowed to react for 1 hour.
-
Washing: The resin is washed with DMF.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2 hours.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
Boc/Bn SPPS Strategy Considerations
The Boc/Bn strategy follows a similar cycle of deprotection, washing, and coupling. However, the key differences are:
-
Deprotection: The Nα-Boc group is removed with a solution of TFA in dichloromethane (DCM).
-
Neutralization: A neutralization step with a hindered base like DIPEA is required after deprotection.
-
Final Cleavage: The final cleavage and deprotection of benzyl-based side-chain protecting groups require treatment with a strong acid such as HF, often in the presence of scavengers like anisole.
Visualizing the Chemistry
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Aspartic acid side-chain protecting groups.
Conclusion
The choice of a protecting group for the side chain of aspartic acid is a critical decision in peptide synthesis. The use of Boc-Asp(OBzl)-OH within a Boc/Bn SPPS strategy offers a significant advantage by circumventing the primary cause of aspartimide formation—repeated exposure to strong bases. This can lead to a cleaner synthesis of peptides containing problematic Asp sequences. However, researchers must be equipped to handle the hazardous final cleavage conditions and be aware of the potential for acid-catalyzed side reactions.
For laboratories primarily using the milder and more common Fmoc-SPPS, the standard Fmoc-Asp(OtBu)-OH may be sufficient for non-challenging sequences. For peptides prone to aspartimide formation, the use of sterically hindered protecting groups is highly recommended, with Fmoc-Asp(OBno)-OH demonstrating superior performance in suppressing this deleterious side reaction, albeit at a higher cost. Ultimately, a thorough understanding of the chemistry of each protecting group and the specific demands of the target peptide will guide the rational design of a successful peptide synthesis campaign.
References
A Comparative Guide to Alternatives for the Benzyl Protecting Group on the Aspartic Acid Side Chain
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount. The choice of protecting groups for trifunctional amino acids like aspartic acid is a critical decision that significantly impacts yield, purity, and the biological activity of the final peptide. While the benzyl (Bzl) group has been a cornerstone in classical Boc/Bzl solid-phase peptide synthesis (SPPS), the prevalence of the milder Fmoc/tBu strategy has necessitated alternatives to mitigate a notorious side reaction: aspartimide formation.[1][2][3]
This guide provides an objective comparison of modern alternatives to the benzyl protecting group for the aspartic acid side chain, focusing on their performance in the widely used Fmoc-SPPS. We will delve into supporting experimental data, detailed methodologies, and visual representations of the underlying chemical processes to inform your synthetic strategy.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization that occurs during the basic conditions of Fmoc-group removal (typically with piperidine).[4] The backbone amide nitrogen C-terminal to the aspartic acid residue attacks the protected side-chain β-carboxyl group.[1] This side reaction is particularly pronounced in sequences such as Asp-Gly, Asp-Asn, and Asp-Ser.[5][6] The resulting succinimide intermediate is problematic as it can lead to:
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization, leading to contamination with the D-amino acid.[6]
-
Chain Termination: The succinimide ring can be resistant to further coupling.[6]
-
Formation of β-peptides: The aspartimide ring can be opened by the piperidine base to form a mixture of the desired α-peptide and the isomeric β-peptide, which are often difficult to separate.[4][7]
The benzyl ester, while stable to the basic conditions of Fmoc deprotection, is typically used in Boc-SPPS and requires harsh acidic conditions like hydrofluoric acid (HF) or hydrogenolysis for cleavage.[2][3][8] In the context of the more common Fmoc-SPPS, the standard tert-butyl (OtBu) protecting group often provides insufficient protection against aspartimide formation in susceptible sequences.[6][7]
Alternative Protecting Group Strategies
To address this challenge, several alternative strategies have been developed, primarily focusing on sterically hindering the intramolecular cyclization, or employing orthogonal chemistries that avoid the problematic reaction conditions. These can be broadly categorized into:
-
Bulky Ester Protecting Groups
-
Non-Ester-Based Protecting Groups
-
Backbone Protection
Below is a comparative overview of these strategies.
Data Presentation: Performance of Asp Side-Chain Protecting Groups
The following table summarizes the performance of various protecting groups in minimizing aspartimide formation during the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly susceptible to this side reaction. The data represents the percentage of the desired peptide remaining after prolonged treatment with 20% piperidine in DMF to simulate the cumulative exposure during a lengthy synthesis.
| Protecting Group Strategy | Derivative Name | % Aspartimide Formation (approx.) | % D-Aspartate Formation (approx.) | Cleavage Condition | Key Advantages & Disadvantages |
| Standard Ester | Fmoc-Asp(OtBu)-OH | High (e.g., >50% in Asp-Gly) | High | TFA | Standard, widely available. Insufficient for problematic sequences.[3][6] |
| Bulky Ester | Fmoc-Asp(OMpe)-OH | Moderate | Moderate | TFA | Improved suppression over OtBu due to increased steric bulk.[9][10] |
| Fmoc-Asp(OEpe)-OH | Low | Low | TFA | Offers significantly more protection than OtBu and OMpe.[11][12] | |
| Fmoc-Asp(OBno)-OH | Very Low (<1%) | Very Low | TFA | Extremely effective at minimizing aspartimide formation.[4][11] | |
| Non-Ester-Based | Fmoc-Asp(CSY)-OH | ~0% | Not applicable | Electrophilic halogen (e.g., NCS) | Complete suppression of aspartimide; requires an additional orthogonal deprotection step.[1][2][4] |
| Backbone Protection | Fmoc-Asp(OtBu)-Dmb-Gly-OH | ~0% | Not applicable | TFA | Complete suppression for Asp-Gly sequences; requires use of a pre-formed dipeptide.[4][5][13] |
Note: Data is compiled from multiple sources and represents typical values under stress-test conditions.[4][6] Actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the successful implementation of these alternative protecting groups.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a standard cycle for incorporating an amino acid during Fmoc-based SPPS.
-
Resin: Rink Amide AM resin (or other suitable resin).
-
Scale: 0.1 mmol.
-
Fmoc-Deprotection: 20% piperidine in DMF (1 x 1 min, then 1 x 10 min).
-
Washing: DMF (5-7 times).
-
Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1-2 hours.
-
Washing: DMF (3 times), DCM (3 times), DMF (3 times).
-
Final Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[4]
Protocol 1: Incorporation of Bulky Ester Protected Aspartic Acid (OMpe, OEpe, OBno)
-
The corresponding Fmoc-Asp(OR)-OH derivative is coupled using the general SPPS coupling protocol described above.
-
Subsequent amino acids are coupled following the standard protocol.
-
The bulky ester protecting groups are stable to the standard 20% piperidine/DMF Fmoc deprotection conditions.
-
Cleavage of the bulky ester occurs simultaneously with the cleavage of other acid-labile side-chain protecting groups and the resin during the final TFA cocktail treatment.[4]
Protocol 2: Incorporation and Deprotection of Cyanosulfurylide (CSY) Protected Aspartic Acid
-
Coupling: Fmoc-Asp(CSY)-OH is coupled using the standard coupling protocol.
-
Synthesis: The peptide synthesis is completed following the standard SPPS cycles.
-
TFA Cleavage: The peptide is cleaved from the resin using the standard TFA cocktail. The crude peptide is obtained with the CSY group intact.
-
CSY Deprotection:
-
Dissolve the crude peptide in a mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate).
-
Add an electrophilic halogen source, such as N-chlorosuccinimide (NCS), to the solution. Typically, 1.1-1.5 equivalents of NCS per CSY group are required.
-
Stir the reaction at room temperature for approximately 30 minutes.
-
Quench any excess NCS with a scavenger like methionine or sodium ascorbate.
Note: The CSY group is incompatible with methionine and free cysteine residues during the oxidative deprotection step.[1]
-
Protocol 3: Incorporation of Backbone-Protected Dipeptide
-
The pre-formed dipeptide, Fmoc-Asp(OtBu)-Dmb-Gly-OH, is coupled as a single unit using the standard coupling protocol.
-
The subsequent amino acid is coupled to the glycine residue of the dipeptide.
-
The Dmb group is stable to piperidine but is cleaved during the final TFA treatment, regenerating the native peptide backbone.[4][5]
Mandatory Visualizations
Signaling Pathway: Aspartimide Formation Mechanism
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Experimental Workflow: SPPS Cycle with Alternative Asp Protection
Caption: General workflow for an SPPS cycle incorporating alternative Asp protecting groups.
Logical Relationship: Selecting an Asp Protecting Group
Caption: Decision workflow for selecting an appropriate Asp side-chain protecting group.
Conclusion
The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing aspartic acid. While the classical benzyl group is suitable for Boc-SPPS, its use in the more common Fmoc-SPPS is not standard. The default OtBu group is often inadequate for problematic sequences. For researchers utilizing Fmoc chemistry, a range of superior alternatives are available.
-
Bulky ester protecting groups , such as Fmoc-Asp(OBno)-OH , offer a significant, often near-complete, reduction in aspartimide formation with a straightforward, "drop-in" implementation that requires no changes to standard cleavage protocols.[11]
-
For sequences where complete suppression of this side reaction is paramount, the cyanosulfurylide (CSY) protecting group provides a robust solution, albeit at the cost of an additional orthogonal deprotection step.[2][4]
-
In the specific and highly problematic case of an Asp-Gly motif, the use of a pre-formed backbone-protected dipeptide like Fmoc-Asp(OtBu)-Dmb-Gly-OH is an excellent and highly effective strategy.[4][13]
The choice of an aspartic acid protecting group is a critical parameter that should be guided by the specific peptide sequence. By selecting an appropriate advanced protecting group, researchers can significantly enhance the purity and yield of the target peptide, simplifying downstream purification and ensuring the chemical integrity of the final product.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc-Asp(OMpe)-OH [cem.com]
- 11. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-SPPS and Fmoc-SPPS for Aspartic Acid-Containing Peptides
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of their work. The two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each offer distinct advantages and disadvantages. This guide provides an in-depth comparison of these two methods, with a particular focus on the challenges and solutions associated with synthesizing peptides containing the often-problematic aspartic acid residue.
Introduction to Boc and Fmoc Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a revolutionary technique developed by R. B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step.[2] The key to a successful SPPS lies in the use of protecting groups for the α-amino group of the incoming amino acid and for reactive amino acid side chains.[3][4][5]
The choice between Boc and Fmoc chemistry hinges on their differing orthogonal protection schemes, which dictate the chemical conditions used for deprotection and cleavage.[6]
Boc-SPPS: This classic method utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[6] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[7] Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1][6]
Fmoc-SPPS: In this widely adopted strategy, the base-labile Fmoc group protects the α-amino group.[8] This group is removed by treatment with a weak base, most commonly piperidine.[8] The side-chain protecting groups are acid-labile, typically based on a tert-butyl group, and are removed along with the peptide from the resin using a strong acid like TFA.[1][8] This orthogonality, where the Nα-protecting group and side-chain protecting groups are removed under fundamentally different conditions, is a key advantage of the Fmoc approach.[1][8]
The Challenge of Aspartic Acid: Aspartimide Formation
The synthesis of peptides containing aspartic acid presents a significant challenge due to the propensity for a base-catalyzed side reaction known as aspartimide formation.[9][10] This intramolecular cyclization of the aspartic acid residue is particularly problematic in Fmoc-SPPS due to the repeated exposure to basic conditions (piperidine) during the removal of the Fmoc group.[9][10][11]
Aspartimide formation leads to several undesirable outcomes:
-
Formation of β- and D-aspartyl peptides: The aspartimide ring can be opened by nucleophiles, including the deprotecting base or water, to yield a mixture of α- and β-aspartyl peptides, as well as racemized D-aspartyl peptides.[9][10] These byproducts are often difficult to separate from the desired peptide due to similar masses and chromatographic behavior.[11]
-
Chain termination: The formation of the stable five-membered aspartimide ring can halt further peptide elongation.
The sequence of the peptide significantly influences the rate of aspartimide formation, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.[12][13]
In contrast, Boc-SPPS is generally less prone to aspartimide formation during the synthesis cycles.[9] The acidic conditions used for Boc deprotection do not promote this side reaction. However, acid-catalyzed aspartimide formation can occur during the final, harsh acid cleavage step (e.g., with HF).[9]
Quantitative Comparison of Boc-SPPS and Fmoc-SPPS
The following tables summarize the key differences and performance metrics of Boc-SPPS and Fmoc-SPPS, particularly in the context of synthesizing aspartic acid-containing peptides.
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[7] | Weak Base (e.g., 20% Piperidine in DMF)[8] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[7] | Strong Acid (e.g., TFA)[8] |
| Orthogonality | Graded acid lability (not truly orthogonal)[1][4] | True orthogonality[1][8] |
| Aspartimide Formation | Minimal during synthesis cycles; can occur during final cleavage[9] | Significant risk during each deprotection step[9][10] |
| Purity of Crude Product | Generally lower for routine synthesis[6] | Often higher due to milder deprotection steps[6] |
| Handling of Reagents | Requires handling of highly corrosive and toxic HF[8] | Milder and safer reagents for deprotection[8] |
| Automation | Less amenable to full automation | Well-suited for automated synthesis[10] |
| Performance Metric | Boc-SPPS | Fmoc-SPPS |
| Yield | Can be higher for aggregation-prone sequences[6][7] | Generally high for routine peptides |
| Purity (Asp-containing peptides) | Less prone to aspartimide-related impurities during synthesis[9] | Prone to aspartimide-related impurities, requiring optimization[10][11] |
| Racemization | Low risk during coupling | Low risk with modern coupling reagents[] |
| Cost | Can be more cost-effective for bulk production | Reagents can be more expensive |
Experimental Protocols
Boc-SPPS Protocol for a Model Aspartic Acid-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing an Asp-Gly sequence using Boc-SPPS.
1. Resin Swelling:
-
Place the appropriate amount of Merrifield resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[15]
-
Drain the solvent.[15]
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[15]
-
Agitate for 1-2 minutes for a pre-wash, then drain.
-
Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[15]
-
Drain the deprotection solution and wash the resin with DCM and isopropanol (IPA).[15]
3. Neutralization:
-
Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.[15]
-
Repeat the neutralization step.
-
Wash the resin with DCM.
4. Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Asp(OBzl)-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[15]
-
Add the activated amino acid solution to the resin.
-
Add 4-6 equivalents of DIEA to initiate coupling and agitate for 1-2 hours.[15]
-
Monitor the reaction completion using the Kaiser test.[15]
-
Wash the resin with DCM and DMF.
5. Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Carefully add a cleavage cocktail (e.g., HF/anisole 9:1) to the peptide-resin at 0°C.[13]
-
Stir the reaction for 45-60 minutes at 0°C.[13]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.[15]
Fmoc-SPPS Protocol for a Model Aspartic Acid-Containing Peptide with Aspartimide Suppression
This protocol outlines the manual synthesis of the same model peptide using Fmoc-SPPS, incorporating a strategy to minimize aspartimide formation.
1. Resin Swelling and Fmoc Deprotection of the First Amino Acid:
-
Swell the Rink Amide resin in DMF for 1 hour.[16]
-
Treat the resin with 20% piperidine in DMF for 1 hour to remove the Fmoc group.[16]
-
Wash the resin with DMF.[16]
2. First Amino Acid Coupling:
-
Activate 5 equivalents of the first Fmoc-amino acid with 4.5 equivalents of HATU and HOAt in 20% N-methylmorpholine (NMM) in DMF.[16]
-
Add the activated amino acid solution to the resin and rock for at least 4 hours.[16]
-
Wash the resin with DMF.[16]
3. Iterative Deprotection and Coupling Cycles:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. To suppress aspartimide formation, consider adding a small amount of an organic acid like formic acid to the piperidine solution.[17]
-
Wash the resin with DMF.
-
Coupling: Activate and couple the next Fmoc-amino acid as described in step 2. For the aspartic acid residue, use a protecting group designed to reduce aspartimide formation, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[11][18]
-
Wash the resin with DMF.
-
Repeat this cycle until the peptide sequence is complete.
4. Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/water/triisopropylsilane 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Visualizing the Workflows and Key Reactions
To better understand the processes, the following diagrams illustrate the workflows of Boc and Fmoc-SPPS and the mechanism of aspartimide formation.
Caption: Boc-SPPS Workflow
Caption: Fmoc-SPPS Workflow
Caption: Aspartimide Formation Mechanism
Conclusion and Recommendations
The choice between Boc and Fmoc-SPPS for the synthesis of aspartic acid-containing peptides is a critical decision that depends on several factors, including the specific peptide sequence, the desired purity, and the available laboratory infrastructure.
-
Fmoc-SPPS is the more modern and widely used method due to its milder deprotection conditions, ease of automation, and the commercial availability of a wide range of derivatives.[6][8][10] However, for peptides containing aspartic acid, especially in problematic sequences, the risk of aspartimide formation is a major concern that must be actively addressed through strategies such as the use of specialized, sterically hindered side-chain protecting groups or modified deprotection cocktails.[11][17][18]
-
Boc-SPPS , while older, remains a valuable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[6][7] Its acidic deprotection conditions largely circumvent the problem of aspartimide formation during the synthesis cycles.[9] The primary drawback of Boc-SPPS is the requirement for handling the highly hazardous reagent, hydrofluoric acid, for the final cleavage step.[8]
For routine synthesis of aspartic acid-containing peptides where high purity is paramount and resources for optimization are available, Fmoc-SPPS with appropriate aspartimide suppression strategies is often the preferred choice. For challenging sequences where aggregation is a major hurdle and the necessary safety precautions for handling HF are in place, Boc-SPPS can offer a more robust synthetic route. Ultimately, a thorough understanding of the chemistry and potential side reactions of both methods is essential for the successful synthesis of these important biomolecules.
References
- 1. peptide.com [peptide.com]
- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
The Role of Coupling Additives in Enhancing the Efficacy of Boc-Asp(OBzl)-ONp in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and stereochemically pure formation of peptide bonds is paramount. The use of pre-activated amino acids, such as Boc-Asp(OBzl)-ONp (N-α-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester p-nitrophenyl ester), offers a convenient method for peptide coupling. However, the inherent reactivity of such active esters can be further modulated and enhanced through the use of specific coupling additives. This guide provides a comparative analysis of the efficacy of different coupling additives with this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reaction conditions.
While this compound is an activated amino acid derivative designed to readily react with a free amine of another amino acid or peptide, the addition of a coupling additive can significantly improve the reaction's speed and efficiency, while simultaneously minimizing the risk of racemization. This is particularly crucial when dealing with sterically hindered couplings or when trying to optimize reaction times for high-throughput synthesis.
Comparative Efficacy of Coupling Additives
The primary role of a coupling additive in the context of an active ester like this compound is to act as a catalyst for the aminolysis reaction. The additive facilitates the nucleophilic attack of the amino group on the activated carbonyl of the p-nitrophenyl ester. The most commonly employed additives for this purpose are 1-hydroxybenzotriazole (HOBt) and its more reactive derivatives.
| Coupling Additive | Relative Reactivity | Racemization Suppression | Key Considerations |
| None | Baseline | Moderate | Slower reaction times may be required for complete coupling, which can increase the risk of side reactions. |
| 1-Hydroxybenzotriazole (HOBt) | Increased | Good | A cost-effective and widely used additive that has been shown to catalyze the aminolysis of active esters, leading to faster and cleaner reactions.[1][2] |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | High | Excellent | The nitrogen atom at the 7-position provides anchimeric assistance, making the corresponding active ester intermediate more reactive and leading to faster couplings with superior racemization suppression compared to HOBt.[1] |
| 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | Very High | Excellent | The electron-withdrawing chlorine atom increases the acidity of the N-hydroxy group, resulting in a more reactive intermediate and faster reaction rates than HOBt. |
| OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) | High | Excellent | A non-explosive and effective alternative to benzotriazole-based additives, offering high reactivity and excellent racemization suppression. |
Experimental Protocols
The following protocols provide a general framework for the coupling of this compound with a representative amino acid ester, both with and without the use of a coupling additive.
Protocol 1: Coupling of this compound without an Additive
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the amino acid ester hydrochloride in anhydrous DMF.
-
Add DIEA or NMM to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to overnight for completion.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude dipeptide by column chromatography on silica gel.
Protocol 2: Catalytic Coupling of this compound with HOBt
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the amino acid ester hydrochloride and HOBt in anhydrous DMF.
-
Add DIEA or NMM to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is expected to proceed significantly faster than without the additive. Monitor the reaction by TLC or HPLC.
-
Follow the same work-up and purification procedure as described in Protocol 1.
Signaling Pathways and Experimental Workflows
To visualize the underlying chemical transformations and the general workflow, the following diagrams are provided.
References
A Comparative Guide to Pre-Activated vs. In-Situ Amino Acid Activation in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficiency, purity, and cost of peptide synthesis are critical parameters. The formation of the peptide bond, the core reaction in peptide synthesis, is facilitated by the activation of the C-terminal carboxyl group of an amino acid. This guide provides an objective, data-driven comparison between two primary strategies for this activation: the use of pre-activated amino acids and the more traditional in-situ activation using coupling reagents.
This comparison will explore the cost-benefit trade-offs, performance differences in terms of purity and racemization, and the practical implications for laboratory workflows.
Cost-Benefit Analysis: Upfront Expense vs. Overall Efficiency
The choice between pre-activated amino acids and in-situ activation involves a classic trade-off between initial material costs and overall process costs, which include time, solvent usage, and downstream purification efforts.
Pre-activated amino acids , such as active esters (e.g., OPp, OSu) or pre-formed linkers for solid-phase synthesis, have a higher upfront purchase price.[1] However, they offer significant benefits by simplifying the coupling step, potentially reducing reaction times, and minimizing side reactions, which can lead to higher purity crude products.[1] This improved purity can substantially reduce the time and cost associated with purification.
In-situ activation involves using lower-cost bulk materials: the Fmoc-amino acid, a coupling reagent (e.g., HATU, HBTU, DIC), and a base.[1][2] While the individual components are more economical, this method can be more susceptible to side reactions and racemization, particularly with sensitive amino acids.[1][2] The choice of coupling reagent is critical, as reagents like COMU and HATU are known for their high efficiency and speed, while others like DIC/Oxyma may be preferred when racemization is a primary concern.[2]
Data Presentation: Cost Comparison
The following table provides an estimated cost comparison for attaching the first amino acid to a resin, illustrating the economic differences between using a pre-activated linker versus manual, in-situ activation methods.
| Activation Strategy | Key Reagents | Estimated Cost per mmol | Key Considerations |
| Pre-Activated Linker | Fmoc-L-Phe-MPPA, Aminomethyl Resin, Coupling Reagents | ~$150 - $250[1] | High upfront cost of the pre-activated linker; simplifies workflow and minimizes racemization.[1] |
| Manual Loading (2-CTC Resin) | 2-Chlorotrityl Chloride Resin, Fmoc-L-Phe-OH, DIPEA | ~$80 - $150[1] | Moderate resin cost; very low risk of racemization during loading.[1] |
| Manual Loading (Wang Resin) | Wang Resin, Fmoc-L-Phe-OH, DIC, HOBt, DMAP | ~$50 - $100[1] | Most economical option; higher risk of racemization, especially with DMAP catalysis.[1] |
Note: Costs are estimates and can vary significantly based on supplier, scale, and purity. The cost for manual loading depends on reagent equivalents and loading efficiency.[1]
Data Presentation: Performance Comparison
The performance of the activation method directly impacts the purity of the final peptide. The choice of in-situ coupling reagent is a major determinant of success.
| Performance Metric | Pre-Activated System | In-Situ Activation (Reagent-Dependent) |
| Racemization Risk | Very Low (typically <0.5% for pre-activated linkers)[1] | Varies from Very Low (DIC/Oxyma) to Moderate (some carbodiimides).[1][2] |
| Crude Purity (GHRP-6 Synthesis) | Not directly compared in sources. | HATU: 78.3%, HBTU: 75.1%, COMU: 82.5%, PyBOP: 72.4%, DIC/HOBt: 68.9%[2] |
| Coupling Efficiency | High and reproducible.[1] | Generally high, but can be sequence and reagent dependent. Phosphonium reagents (e.g., PyBOP) are highly soluble, allowing for higher reaction concentrations. |
| Side Reactions | Minimized. | Uronium/Aminium reagents (e.g., HBTU, HATU) can cause chain termination via guanidinylation if used in excess. |
Experimental Protocols
To objectively compare these two methods in a laboratory setting, a researcher could perform a parallel synthesis of a known "difficult" peptide sequence. The following are generalized protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: In-Situ Amino Acid Activation (Using HATU)
This protocol outlines a standard coupling cycle using a common and highly effective aminium-based coupling reagent.
-
Resin Preparation: Start with the resin-bound peptide chain that has a free N-terminal amine (following Fmoc deprotection). Swell the resin in N,N-dimethylformamide (DMF).[3]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[3][4] Allow this mixture to pre-activate for 1-2 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.[3] Agitate the mixture for 30-60 minutes.[3][4]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.[3] A negative test (colorless/yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[3]
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[3]
-
Deprotection: Proceed to the next Fmoc-deprotection step using a solution of 20% piperidine in DMF.[2]
Protocol 2: Using a Pre-Activated Amino Acid (e.g., Active Ester)
This protocol highlights the streamlined workflow when using an amino acid that has been activated prior to the synthesis cycle.
-
Resin Preparation: Start with the resin-bound peptide chain with a free N-terminal amine, swelled in DMF. (Identical to Step 1 above).
-
Coupling Solution Preparation: Dissolve the pre-activated Fmoc-amino acid (e.g., an OPp or OSu ester) (3-5 equivalents) in DMF. In some cases, a mild, non-nucleophilic base may be added to facilitate the reaction, but no separate activation reagent is needed.
-
Coupling Reaction: Add the solution of the pre-activated amino acid to the resin. Agitate the mixture. Reaction times can often be shorter compared to in-situ methods.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Deprotection: Proceed to the next Fmoc-deprotection step.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a relevant biological pathway, adhering to the specified design constraints.
Caption: Comparative workflow for a single SPPS coupling cycle.
Caption: A simplified peptide-activated signaling pathway for CCK secretion.[5]
Conclusion and Recommendations
The decision to use pre-activated amino acids versus in-situ activation is a strategic one that balances cost, time, and the desired purity of the final product.
Use of Pre-Activated Amino Acids is Recommended When:
-
Absolute stereochemical integrity is paramount: For sensitive C-terminal residues or internal amino acids prone to racemization, the higher cost is justified by the significant reduction in epimerization.[1]
-
Synthesis involves "difficult" couplings: Sterically hindered amino acids can benefit from the highly reactive nature of pre-formed active esters.
-
Simplifying workflows is a priority: Eliminating the pre-activation step and reducing the number of reagents can streamline automated synthesis and reduce potential sources of error.
In-Situ Activation is Recommended When:
-
Cost is the primary driver: For routine synthesis of non-complex peptides, the lower cost of bulk reagents is a significant advantage.[1]
-
Flexibility is required: A well-stocked lab with a variety of coupling reagents can tailor the activation method to the specific needs of each coupling step.
-
Large-scale synthesis is performed: The cost-effectiveness of carbodiimide-based methods, when properly optimized, can be advantageous for industrial applications.[2]
Ultimately, the optimal strategy depends on the specific peptide sequence, the scale of the synthesis, the purity requirements, and the available budget. For high-value therapeutic peptides, the initial investment in pre-activated amino acids can yield substantial returns in the form of higher purity, reduced purification costs, and greater confidence in the final product's stereochemical integrity.
References
A Comparative Guide to Peptide Purity: The Impact of Aspartic Acid Protection Strategies
For researchers, scientists, and professionals in drug development, achieving high purity in synthetic peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that leads to a cascade of hard-to-separate impurities.[1][2] This guide provides an objective comparison of different side-chain protecting groups for Asp, supported by experimental data, to inform the selection of the optimal synthesis strategy.
The primary issue during the incorporation of aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS) is the base-catalyzed intramolecular cyclization of the Asp residue.[3] This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2][4] The resulting aspartimide intermediate can lead to the formation of β-peptides and racemized products, which not only reduces the yield of the target peptide but also complicates purification due to the similar physicochemical properties of these byproducts.
Comparative Performance of Asp Protecting Groups
The choice of a side-chain protecting group for Asp is critical in minimizing aspartimide formation. The standard tert-Butyl (OtBu) group often proves insufficient for challenging sequences.[1] Alternative strategies, primarily employing sterically hindered ester groups, have been developed to offer enhanced protection. The following table summarizes the performance of various Asp protecting groups in the synthesis of the scorpion toxin II model peptide fragment (VKDGYI), a sequence known to be highly susceptible to aspartimide formation.[5]
| Protecting Group | Structure | Target Peptide (%) | Aspartimide (%) | D-Aspartate (%) | Advantages | Disadvantages |
| Fmoc-Asp(OtBu)-OH | tert-Butyl | 63.8 | 26.8 | 10.6 | Cost-effective, widely used.[2] | High propensity for aspartimide formation, especially in problematic sequences. |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl | 89.2 | 7.4 | 3.5 | Reduced aspartimide formation compared to OtBu.[2] | Higher cost than OtBu.[2] |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | 98.9 | 0.4 | 0.8 | Virtually eliminates aspartimide formation and racemization, ensuring high purity. | Highest relative cost among bulky esters. |
| Fmoc-Asp(CSY)-OH | Cyanosulfurylide | >95% | ~0% | Not Reported | Completely prevents aspartimide formation by masking the carboxylic acid as a stable ylide.[5] | Requires an additional, orthogonal deprotection step using an oxidizing agent.[5] |
Data is representative and compiled from studies on the challenging VKDGYI peptide sequence after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) - General Protocol
This protocol outlines the general steps for the synthesis of a model peptide (e.g., VKDGYI) on a solid support using Fmoc/tBu chemistry.
-
Resin and Amino Acid Preparation:
-
A suitable resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.[3]
-
The Fmoc-protected amino acid (3 equivalents) is activated in a separate vessel with a coupling reagent like HCTU (2.9 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[3]
-
-
Amino Acid Coupling:
-
The activated amino acid solution is added to the swollen resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
-
The resin is washed thoroughly with DMF to remove excess reagents.
-
-
Fmoc Deprotection:
-
The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.[1]
-
The resin is washed again with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Chain Elongation: The coupling and deprotection steps are repeated for each subsequent amino acid in the peptide sequence.
2. Peptide Cleavage and Deprotection
-
Cleavage from Resin:
-
After the final amino acid is coupled and deprotected, the resin is washed with dichloromethane (DCM) and dried.
-
A cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with scavengers like water, phenol, and triisopropylsilane (TIS) (e.g., TFA/H₂O/Phenol/TIS 8.5/0.5/0.5/0.5 v/v/v/v), is added to the resin.[6] This step removes the side-chain protecting groups and cleaves the peptide from the solid support.
-
The reaction is allowed to proceed for 2-3 hours at room temperature.[6]
-
-
Peptide Precipitation and Isolation:
3. Peptide Purity Analysis by RP-HPLC
-
Sample Preparation: The lyophilized crude peptide is dissolved in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.[2][7] The sample should be filtered through a 0.22 µm or 0.45 µm filter.[8]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is most commonly used (e.g., 4.6 x 150 mm, 3.5 µm particle size).[2]
-
Mobile Phase A: 0.1% TFA in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point for analytical runs.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[2]
-
-
Data Analysis: Peptide purity is calculated by integrating the area of the main peak corresponding to the target peptide and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.[8] The identity of the main peak should be confirmed by mass spectrometry.[2]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the mechanism of aspartimide formation and the general workflow for SPPS.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
The prevention of aspartimide formation is a critical factor in the synthesis of high-purity peptides containing aspartic acid. While the standard Fmoc-Asp(OtBu)-OH is a viable option for sequences not prone to this side reaction, a range of superior alternatives are available for more challenging syntheses. For routine syntheses of problematic sequences, sterically hindered protecting groups such as Fmoc-Asp(OMpe)-OH offer a good balance between cost and purity. For applications demanding the highest purity and for the synthesis of peptide-based active pharmaceutical ingredients (APIs), the use of highly protective groups like Fmoc-Asp(OBno)-OH is strongly recommended, as it virtually eliminates aspartimide-related impurities.[3] The choice of the optimal aspartic acid derivative will ultimately depend on the specific peptide sequence, the scale of the synthesis, and the required purity of the final product.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-Asp(OBzl)-ONp
For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Nα-tert-Butoxycarbonyl-L-aspartic acid α-benzyl-p-nitrophenyl ester (Boc-Asp(OBzl)-ONp), ensuring a secure and compliant laboratory environment. Adherence to these protocols mitigates risks associated with chemical reactivity and potential environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines.
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles or glasses with side-shields are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate footwear are required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Hazard and Safety Data
The hazard classification for this compound and related compounds can vary between suppliers. While some sources indicate it may cause skin and eye irritation, others state it does not meet the criteria for GHS classification.[3] It is prudent to handle the compound as potentially hazardous.
| Parameter | Value | Source |
| Chemical Formula | C₂₂H₂₄N₂O₈ | [4][5] |
| Molecular Weight | 444.44 g/mol | [4] |
| Physical State | Solid (Powder/Crystals) | [6] |
| Storage Class | 11 - Combustible Solids | |
| Flash Point | Not applicable / 258.793°C | [1] |
| Recommended PPE | Eyeshields, Gloves, Respirator (type N95) |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves chemical pre-treatment to hydrolyze the reactive p-nitrophenyl ester, followed by collection and disposal as hazardous chemical waste through a licensed service.[2][7]
Experimental Protocol: Chemical Pre-treatment (Hydrolysis)
This procedure aims to deactivate the reactive p-nitrophenyl ester group, rendering the waste less hazardous for storage and subsequent disposal.
Materials:
-
Waste this compound
-
Suitable solvent (e.g., Ethanol or THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator paper or pH meter
-
Appropriate glass beaker or flask
-
Stir plate and stir bar
Procedure:
-
Dissolution: In a chemical fume hood, carefully dissolve the waste this compound in a minimal amount of a suitable organic solvent like ethanol or THF.
-
Cooling: Place the container in an ice bath to cool the solution. This helps to control any potential exothermic reaction.
-
Hydrolysis: Slowly add 1 M NaOH solution dropwise while stirring. The solution will likely turn yellow due to the formation of the p-nitrophenolate anion. Continue adding the base until the hydrolysis is complete (as indicated by a stable yellow color).
-
Neutralization: After hydrolysis, carefully neutralize the solution by slowly adding 1 M HCl. Monitor the pH using pH paper or a pH meter, aiming for a final pH between 6 and 8.[8] Be cautious, as neutralization can be exothermic.
-
Final Preparation for Disposal: The resulting neutralized solution contains the less reactive Boc-Asp(OBzl)-OH, sodium chloride, p-nitrophenol, and the solvent. This mixture should be collected in a designated hazardous waste container.
Waste Collection and Final Disposal
-
Containerization: Transfer the pre-treated waste solution into a clearly labeled, sealed, and chemically compatible hazardous waste container.[7][9] The label should include "Hazardous Waste," the chemical contents (e.g., "Hydrolyzed this compound waste in Ethanol/Water"), and the date.
-
Segregation: Store the waste container in a designated, well-ventilated secondary containment area, segregated from incompatible materials such as strong acids or oxidizing agents.[9][10]
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[2][7] Do not pour the chemical waste down the drain.[1]
Visualizing the Process
To aid in understanding the procedural flow, the following diagrams illustrate the decision-making process for disposal and the chemical transformation during the pre-treatment step.
Caption: Logical workflow for the safe disposal of this compound.
Caption: Chemical degradation pathway via hydrolysis.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. ptb.de [ptb.de]
- 9. danielshealth.com [danielshealth.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Asp(OBzl)-ONp
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of N-α-t-Boc-L-aspartic acid α-benzyl-p-nitrophenyl ester (Boc-Asp(OBzl)-ONp), a key reagent in peptide synthesis. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-layered Defense
A thorough risk assessment should precede any handling of this compound. The following table summarizes the required personal protective equipment. While some safety data sheets (SDS) indicate the substance does not meet the criteria for hazardous classification, others suggest it may cause skin and eye irritation and could be harmful if inhaled or swallowed.[1][2][3][4][5][6] Therefore, a cautious approach is warranted.
| Activity | Required PPE | Specifications & Best Practices |
| Weighing and Aliquoting (Dry Powder) | - Nitrile or Neoprene Gloves- Safety Goggles with Side Shields- N95 Respirator- Lab Coat | - Use in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[7][8]- Ensure gloves are inspected before use and hands are washed and dried after handling.[8]- A type N95 (US) respirator is recommended.[9] |
| Solution Preparation and Reactions | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (if splash risk is high) | - Handle in a well-ventilated place.[7][8]- Wear tightly fitting safety goggles.[7]- An impervious gown or lab coat is recommended.[7][10] |
| Handling Spills | - Chemical Impermeable Gloves (double-gloved)- Chemical Splash Goggles- Full-face Respirator- Impervious Gown/Coveralls- Shoe Covers | - Evacuate personnel to safe areas.[7][8]- Avoid breathing dust, mist, gas, or vapors.[7][8]- Remove all sources of ignition.[7][8] |
| Waste Disposal | - Nitrile or Neoprene Gloves- Safety Goggles- Lab Coat | - Collect and arrange for disposal in suitable, closed containers.[7]- Do not let the chemical enter drains.[7][8] |
Standard Operating Procedure: Peptide Coupling Reaction
This protocol outlines a general procedure for a peptide coupling reaction using this compound and serves as a template. Researchers should adapt it based on their specific experimental conditions.
Objective: To couple this compound with a free amine-containing compound.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))
-
Stir plate and magnetic stir bar
-
Round bottom flask and other appropriate glassware
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Preparation:
-
Ensure the reaction is set up in a certified chemical fume hood.
-
Don all required PPE as specified in the table above for solution handling.
-
Dry all glassware in an oven and allow to cool under an inert atmosphere.
-
-
Reagent Preparation:
-
In the fume hood, carefully weigh the required amount of this compound and the amine substrate into separate, dry flasks.
-
Under an inert atmosphere, dissolve each reactant in the chosen anhydrous solvent.
-
-
Reaction:
-
With vigorous stirring, add the this compound solution to the amine solution.
-
Add the tertiary amine base dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or the desired temperature, monitoring its progress by an appropriate method (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture as per the specific protocol.
-
Perform the necessary extractions and washes. Handle all liquid transfers within the fume hood.
-
Purify the product using the appropriate chromatographic technique.
-
-
Waste Disposal:
-
Segregate all chemical waste (solid and liquid) into appropriately labeled containers.
-
Dispose of contaminated consumables (e.g., gloves, pipette tips) in a designated hazardous waste container.
-
Follow institutional guidelines for the final disposal of chemical waste.[11]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
First Aid Measures
In the event of exposure, follow these immediate steps:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen.[8]
-
Skin Contact: Take off contaminated clothing immediately.[8] Wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Ingestion: Rinse mouth with water.[8] Do not induce vomiting. Call a physician or Poison Control Center immediately.[8]
In all cases of significant exposure, seek immediate medical attention. Always have the Safety Data Sheet available when consulting with medical personnel.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Boc-Asp-OBzl ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
